molecular formula C16H17NO2 B6390782 4-(4-t-Butylphenyl)picolinic acid CAS No. 1110656-49-9

4-(4-t-Butylphenyl)picolinic acid

Cat. No.: B6390782
CAS No.: 1110656-49-9
M. Wt: 255.31 g/mol
InChI Key: WRKGDGKLIIWRDX-UHFFFAOYSA-N
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Description

4-(4-t-Butylphenyl)picolinic acid is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-t-Butylphenyl)picolinic acid, 95% is 255.125928785 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-t-Butylphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-t-Butylphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)12-8-9-17-14(10-12)15(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGDGKLIIWRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Monograph on 4-(4-t-Butylphenyl)picolinic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-t-butylphenyl)picolinic acid, a biaryl picolinic acid derivative of significant interest in medicinal chemistry and drug discovery. We will explore its molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling. Furthermore, this guide delves into the robust methodologies for its structural characterization and purification. A significant portion is dedicated to its potential biological activity, focusing on the well-substantiated hypothesis of its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical application details required for utilizing this compound in a research setting.

Introduction and Physicochemical Properties

4-(4-t-Butylphenyl)picolinic acid belongs to the class of N-heterocyclic aromatic compounds. Its structure, featuring a picolinic acid moiety linked to a 4-tert-butylphenyl group, makes it a valuable scaffold in the design of pharmacologically active agents. The tert-butyl group often enhances metabolic stability and lipophilicity, which are desirable properties in drug candidates. Picolinic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory effects[1]. This structural motif is considered a "privileged" structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals[2].

The primary utility of this compound is often as a key intermediate in the synthesis of more complex molecules. However, its intrinsic potential as a bioactive agent, particularly as an enzyme inhibitor, warrants direct investigation.

Table 1: Core Physicochemical Properties of 4-(4-t-Butylphenyl)picolinic Acid

PropertyValueSource(s)
CAS Number 42205-74-3[3]
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol [3]
IUPAC Name 4-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Appearance Solid (typical)[3]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC=NC(=C2)C(=O)O

Synthesis and Purification: A Suzuki-Miyaura Approach

The most efficient and widely adopted method for constructing the C-C biaryl bond in 4-(4-t-butylphenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and relatively mild reaction conditions, making it a cornerstone of modern organic synthesis[4][5].

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is selected for its robustness and reliability. The reaction couples an organoboron compound (4-tert-butylphenylboronic acid) with an organohalide (a 4-halopicolinic acid derivative). The choice of a 4-chloropicolinic acid ester as the starting material is strategic; chloro-aromatics are often more cost-effective and readily available than their bromo or iodo counterparts. The use of an ester protects the carboxylic acid functionality, which could otherwise interfere with the basic conditions of the coupling reaction. The final step involves a simple hydrolysis to yield the desired carboxylic acid.

Visualized Synthesis Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification A Methyl 4-chloropicolinate C Methyl 4-(4-tert-butylphenyl)picolinate A->C Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O, 80°C B 4-tert-Butylphenylboronic acid B->C Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O, 80°C D Methyl 4-(4-tert-butylphenyl)picolinate E 4-(4-t-Butylphenyl)picolinic acid (Final Product) D->E 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Synthetic pathway for 4-(4-t-Butylphenyl)picolinic acid.

Detailed Experimental Protocol

Materials:

  • Methyl 4-chloropicolinate

  • 4-tert-Butylphenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-chloropicolinate (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).

  • Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The reaction mixture should be a suspension.

  • Heat the reaction mixture to 80°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-(4-tert-butylphenyl)picolinate.

Step 2: Saponification (Hydrolysis)

  • Dissolve the crude ester from the previous step in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~4-5 by the slow, dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, washing with cold deionized water.

  • Dry the solid under high vacuum to afford the final product, 4-(4-t-butylphenyl)picolinic acid.

Purification: If necessary, the final product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Physicochemical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

Characterization Workflow

G A Synthesized Product B ¹H NMR Spectroscopy (Proton Environment) A->B C ¹³C NMR Spectroscopy (Carbon Skeleton) A->C D Mass Spectrometry (Molecular Weight) A->D E Purity Assessment (HPLC/LC-MS) A->E F Verified Structure & Purity B->F C->F D->F E->F

Caption: Workflow for the structural verification of the final product.

Expected Spectroscopic Data

The following table summarizes the expected data from standard characterization techniques. This data should be compared against the experimentally obtained results to confirm the structure.

Table 2: Expected Analytical Data for 4-(4-t-Butylphenyl)picolinic Acid

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)* δ ~ 8.8 ppm (d, 1H): Proton on pyridine ring adjacent to nitrogen. * δ ~ 8.0-8.2 ppm (m, 2H): Protons on pyridine ring. * δ ~ 7.8 ppm (d, 2H): Aromatic protons ortho to the pyridine ring. * δ ~ 7.5 ppm (d, 2H): Aromatic protons meta to the pyridine ring. * δ ~ 1.3 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR (100 MHz, DMSO-d₆)* δ ~ 166 ppm: Carboxylic acid carbon. * δ ~ 152-155 ppm: Quaternary aromatic carbons. * δ ~ 149-150 ppm: Pyridine carbons. * δ ~ 126-129 ppm: Aromatic CH carbons. * δ ~ 120-124 ppm: Pyridine carbons. * δ ~ 34.5 ppm: Quaternary carbon of tert-butyl group. * δ ~ 31.0 ppm: Methyl carbons of tert-butyl group.
Mass Spec. (ESI+) * [M+H]⁺: Expected m/z ≈ 256.1332

Biological Activity & Mechanism of Action

While 4-(4-t-butylphenyl)picolinic acid can serve as a building block, its structure is highly suggestive of intrinsic biological activity. Based on extensive research into structurally related compounds, the primary hypothesized mechanism of action is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) .

DHODH and Pyrimidine Synthesis

DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides (UTP, CTP), which are fundamental for DNA and RNA synthesis, as well as protein and lipid glycosylation.

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are particularly dependent on the de novo pathway. Therefore, inhibiting DHODH leads to pyrimidine starvation, which in turn causes cell cycle arrest (primarily in the S-phase) and suppresses proliferation[5][6]. This makes DHODH a validated and attractive therapeutic target for autoimmune diseases, viral infections, and cancer[5].

Visualized Signaling Pathway

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CPS2, ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondrial Inner Membrane) UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP Kinases DNA_RNA DNA/RNA Synthesis UTP_CTP->DNA_RNA Inhibitor 4-(4-t-Butylphenyl)picolinic Acid DHODH_node DHODH Inhibitor->DHODH_node Inhibition

Caption: Inhibition of the pyrimidine biosynthesis pathway by targeting DHODH.

Protocol: In Vitro DHODH Inhibition Assay

This protocol describes a representative cell-free enzymatic assay to determine the inhibitory potential of 4-(4-t-butylphenyl)picolinic acid against human DHODH.

Principle: The activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor in place of the natural acceptor, ubiquinone. The rate of DCIP reduction is proportional to enzyme activity and can be measured spectrophotometrically at 600 nm.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, pH 8.0

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP)

  • 4-(4-t-Butylphenyl)picolinic acid (test compound), dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor.

  • In a 96-well plate, add 2 µL of the test compound dilutions (or DMSO for control wells).

  • Add 178 µL of assay buffer containing L-dihydroorotic acid (final concentration 200 µM) and DCIP (final concentration 60 µM) to all wells.

  • Initiate the reaction by adding 20 µL of recombinant human DHODH enzyme solution (final concentration ~5 nM).

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.

  • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

  • Hazard Classification: Likely to be classified as Acute Toxicity, Oral (Category 3) and may cause long-lasting harmful effects to aquatic life.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

4-(4-t-Butylphenyl)picolinic acid is a versatile chemical entity with a straightforward and scalable synthesis via the Suzuki-Miyaura coupling. Its structure is amenable to standard analytical techniques for complete characterization. Beyond its role as a synthetic intermediate, the compound holds significant potential as a lead structure for the development of novel DHODH inhibitors. The protocols and data presented in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate this compound for applications in drug discovery and medicinal chemistry, particularly in the fields of oncology and immunology.

References

  • Reddy, P., et al. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.
  • BenchChem. (2025).
  • Suksrichavalit, T., et al. (2014).
  • Borawska, M. H., et al. (n.d.).
  • Kamal, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vyasanakere, J.P., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 22(18).
  • Ladds, M.J.G.W., et al. (2018). A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage.

Sources

Technical Guide: Synthesis of 4-(4-t-Butylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of 4-(4-t-Butylphenyl)picolinic acid , a critical intermediate often utilized in the development of cyclometalated iridium complexes for OLEDs and as a scaffold in medicinal chemistry.

Executive Summary & Strategic Analysis

Target Molecule: 4-(4-t-Butylphenyl)picolinic acid Core Application: Ligand synthesis for phosphorescent Iridium(III) complexes (OLEDs); Pharmacophore generation in drug discovery. Synthetic Challenge: The primary challenge lies in the regioselective construction of the biaryl bond at the C4 position of the pyridine ring while preserving the carboxylic acid functionality at C2.

Strategic Recommendation: Direct coupling of a phenylboronic acid to a free picolinic acid is possible but often suffers from difficult purification and catalyst poisoning by the free carboxylate.

  • Optimal Route: Suzuki-Miyaura Cross-Coupling of the Methyl Ester .

    • Step 1: Coupling Methyl 4-chloropicolinate with 4-t-butylphenylboronic acid.

    • Step 2: Controlled hydrolysis of the ester to the free acid.

  • Rationale: This two-step sequence allows for the purification of the intermediate ester by standard silica chromatography (flash column), ensuring that the final hydrolysis yields a highly pure acid suitable for electronic-grade or pharmaceutical applications.

Retrosynthetic Analysis

The logical disconnection reveals two commercially available building blocks. The C4-C1' bond is the strategic point of disconnection, leveraging the robust nature of Palladium-catalyzed cross-coupling.

Retrosynthesis Target Target: 4-(4-t-Butylphenyl)picolinic acid Precursor1 Intermediate: Methyl 4-(4-t-butylphenyl)picolinate Target->Precursor1 Hydrolysis (LiOH) Fragment1 Methyl 4-chloropicolinate (Electrophile) Precursor1->Fragment1 Suzuki Coupling (Pd cat.) Fragment2 4-t-Butylphenylboronic acid (Nucleophile) Precursor1->Fragment2 Suzuki Coupling (Pd cat.)

Figure 1: Retrosynthetic disconnection strategy isolating the biaryl coupling and ester hydrolysis steps.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 4-(4-t-butylphenyl)picolinate. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.[1]

Reagents & Materials
ComponentRoleEquiv.Notes
Methyl 4-chloropicolinate Substrate1.0Electrophile.[1] Commercially available.[2][3]
4-t-Butylphenylboronic acid Reagent1.1 - 1.2Nucleophile. Slight excess ensures conversion.
Pd(dppf)Cl₂ · DCM Catalyst0.03 - 0.05Robust catalyst for aryl chlorides.
K₂CO₃ (2.0 M aq.) Base3.0Activates the boronic acid.
1,4-Dioxane Solvent-High boiling point, miscible with water.
Procedure
  • Setup: In a clean, dry 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge Methyl 4-chloropicolinate (1.0 eq) and 4-t-Butylphenylboronic acid (1.1 eq).

  • Solvent Addition: Add 1,4-Dioxane (approx. 10 mL per mmol of substrate). Degas the solvent by bubbling nitrogen through the solution for 15-20 minutes. Expert Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%) and the aqueous K₂CO₃ solution (3.0 eq).

  • Reaction: Heat the mixture to 90°C - 100°C under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. Reaction typically completes in 4–12 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient: 0-20% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

Objective: Conversion to 4-(4-t-Butylphenyl)picolinic acid.

Reagents & Materials
ComponentRoleEquiv.Notes
Methyl Ester (from Step 1) Substrate1.0-
LiOH · H₂O Reagent2.5 - 3.0Mild base, minimizes decarboxylation risk.
THF / Water (3:1) Solvent-Solubilizes both organic ester and inorganic base.
Procedure
  • Dissolution: Dissolve the purified methyl ester in THF.

  • Hydrolysis: Add a solution of LiOH (3.0 eq) in water. The mixture should be homogeneous or a fine suspension.

  • Reaction: Stir at Room Temperature (or mild heat, 40°C) for 2–6 hours. Monitor by TLC (disappearance of the ester spot).

  • Acidification: Carefully acidify the reaction mixture to pH 3–4 using 1M HCl. Observation: The product typically precipitates as a white solid upon acidification.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to obtain high-purity crystals.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: Me-4-chloropicolinate Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Coupling Check1 TLC Check: Ester Formed? Coupling->Check1 Check1->Coupling No (Continue Heating) Purify Column Chromatography (Remove Pd/Boron) Check1->Purify Yes Hydrolysis Hydrolysis (LiOH, THF/H2O) Purify->Hydrolysis Acidify Acidify to pH 3-4 (Precipitate Product) Hydrolysis->Acidify Final Pure 4-(4-t-Butylphenyl) picolinic acid Acidify->Final

Figure 2: Step-by-step process flow ensuring intermediate purity before final hydrolysis.

Critical Technical Considerations (Expertise & Trustworthiness)

Catalyst Selection

While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common standard, Pd(dppf)Cl₂ is recommended here.

  • Reasoning: Aryl chlorides (like methyl 4-chloropicolinate) are less reactive than bromides. The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) increases the bite angle and electron density on the metal center, facilitating the oxidative addition step which is often rate-limiting for aryl chlorides [1].

Regioselectivity & Stability
  • Picolinic Acid Instability: Direct coupling on free picolinic acid can lead to decarboxylation at high temperatures. Using the ester protects the carboxyl group and prevents catalyst chelation by the free acid, which can shut down the catalytic cycle.

  • Boronic Acid Homocoupling: Excess boronic acid is used (1.1–1.2 eq) to account for potential homocoupling side reactions. The base (K₂CO₃) should be added after degassing to minimize this side reaction.

Purification for Electronics (OLEDs)

If this material is intended for OLED applications, trace metal purity is paramount.

  • Scavenging: After the Suzuki coupling, consider treating the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or washing with an aqueous solution of N-acetylcysteine to remove residual Palladium to <10 ppm levels.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Ishiyama, T., et al. (1989). "Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling.
  • Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reaction Protocols."

  • Heller, B., & Schubert, U. S. (2003). "Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Suzuki Coupling." Journal of Organic Chemistry. (Provides analogous conditions for pyridine-phenyl couplings).

Sources

An In-depth Technical Guide to 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, pyridinecarboxylic acids are a cornerstone scaffold. Their inherent chelating properties, coupled with the diverse functionalities that the pyridine ring can support, make them privileged structures in drug discovery and catalysis. This guide focuses on a specific, yet increasingly relevant, derivative: 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid .

Initial searches for "4-(4-t-Butylphenyl)picolinic acid" did not yield a readily available compound with substantial technical data. However, the structural isomer, 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid, is commercially available and presents a more viable subject for in-depth analysis and application. It is presumed that interest in the former nomenclature is directed towards this latter, accessible molecule. This guide will, therefore, dissect the synthesis, properties, and potential applications of 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid, providing a comprehensive resource for professionals in the field.

Physicochemical Properties and Identification

A foundational aspect of any chemical entity in a research and development pipeline is its unambiguous identification and characterization.

PropertyValueSource
Chemical Name 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acidSigma-Aldrich
Synonyms 5-(4-tert-Butylphenyl)picolinic acidN/A
CAS Number Not explicitly assigned; tracked by supplier codesSigma-Aldrich
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Appearance Solid
InChI Key BJFLUGXFKLHZGT-UHFFFAOYSA-N
SMILES CC(C)(C)c1ccc(cc1)c2ccc(nc2)C(=O)O

Synthesis and Mechanistic Considerations

The synthesis of 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid is a prime example of modern cross-coupling strategies, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[1][2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the pyridine and phenyl rings. This suggests a Suzuki coupling between a halogenated picolinic acid derivative and a boronic acid or ester of 4-tert-butylbenzene.

Retrosynthesis Target 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Intermediates 5-Halopicolinic acid derivative + 4-tert-Butylphenylboronic acid Disconnect->Intermediates

Caption: Retrosynthetic analysis of 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid.

Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general, yet robust, procedure for the synthesis of the title compound.

Materials:

  • 5-Bromo-2-pyridinecarboxylic acid (or its methyl ester)

  • 4-tert-Butylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DME, Toluene, Dioxane/Water mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-pyridinecarboxylic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (0.01-0.05 eq).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: The crude product can be purified by filtration and washing, or by column chromatography if necessary.

Causality in Experimental Choices:

  • Choice of Halide: A bromo- or iodo-substituted picolinic acid is preferred over a chloro-substituted one due to the greater ease of oxidative addition to the palladium catalyst.

  • Ester Protection: The carboxylic acid may be protected as an ester (e.g., methyl or ethyl ester) to improve solubility in organic solvents and prevent potential side reactions with the base. The ester can be hydrolyzed in a final step.

  • Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle.[1] It activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Catalyst: The choice of palladium catalyst and its associated ligands is critical for the efficiency of the coupling. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium center and modulate its reactivity.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants (Halide, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere Reactants->Inert Solvent_Catalyst 3. Add Solvent & Catalyst Inert->Solvent_Catalyst Heating 4. Heat and Stir Solvent_Catalyst->Heating Monitoring 5. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench 6. Quench and Extract Monitoring->Quench Purify 7. Purify Product Quench->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Potential Applications in Drug Development

While specific biological activity data for 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid is not widely published, its structural motifs suggest several promising avenues for drug discovery research.

As a Scaffold for Enzyme Inhibitors

Pyridine carboxylic acids are known to be present in a multitude of enzyme inhibitors.[3] The picolinic acid moiety can act as a bidentate chelator for metal ions in the active sites of metalloenzymes. The biaryl structure allows for interactions with hydrophobic pockets and can be further functionalized to modulate potency and selectivity.

Modulators of G-Protein Coupled Receptors (GPCRs)

The rigid biaryl scaffold is a common feature in ligands for GPCRs. The tert-butylphenyl group can serve as a hydrophobic anchor, while the picolinic acid can engage in hydrogen bonding or salt-bridge interactions with the receptor.

Antiviral and Antimicrobial Agents

Picolinic acid itself has demonstrated antiviral and immunomodulatory effects.[3] Derivatives of picolinic acid are being investigated for a range of therapeutic applications. The lipophilic 4-tert-butylphenyl group could enhance cell membrane permeability, a desirable property for many antimicrobial and antiviral drugs.

Safety and Handling

According to the available safety data, 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid is classified as acutely toxic if swallowed (Hazard Class 3) and may cause long-lasting harmful effects to aquatic life.

  • Pictogram: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life)

  • Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid is a valuable building block for chemical synthesis, with significant potential in drug discovery and materials science. Its synthesis via the robust and scalable Suzuki-Miyaura coupling makes it an accessible platform for further derivatization. The insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their research endeavors. As with any chemical entity, a thorough understanding of its synthesis, properties, and safe handling is paramount to successful and innovative application.

References

  • Periphery Hindered Strategy of Dopant and Sensitizer for Solution- Processed Red TSF-OLEDs with High Color Purity - Supporting Information. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cheméo. Chemical Properties of 2-Pyridinecarboxylic acid, 5-butyl- (CAS 536-69-6). [Link]

  • Bentivenga, G., et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 2017.
  • Bawa, R. A., et al. Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 2012.
  • Mata, V., et al. Solubility and Crystallization Studies of Picolinic Acid. MDPI, 2023.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • Cleanchem. 2-Methyl Methcathinone Hydrochloride | CAS No: 1246815-51-9. [Link]

  • Organic Syntheses. Picolinic acid hydrochloride. [Link]

  • PubChem. tert-Butyl 5-(4-hydroxybutyl)picolinate. [Link]

  • CrystEngComm. Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. [Link]

  • ResearchGate. Raman spectra of picolinic acid at the indicated pH values. [Link]

  • PubChem. Methcathinone hydrochloride. [Link]

  • NIST WebBook. 2-Pyridinecarboxylic acid, 5-butyl-. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • MilliporeSigma. 3-(tert-Butyl)picolinic acid | 1211584-45-0. [Link]

  • PMC. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. [Link]

  • ResearchGate. Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: Their use as inorganic pharmaceuticals. [Link]

Sources

"4-(4-t-Butylphenyl)picolinic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-t-Butylphenyl)picolinic acid (MW: 255.31 g/mol ) is a specialized heterocyclic building block primarily utilized in the synthesis of cyclometalated iridium(III) complexes for organic light-emitting diodes (OLEDs) and as a reticular linker in Metal-Organic Frameworks (MOFs).[1] Unlike its more common 5-substituted isomer, the 4-substituted variant offers unique electronic modulation of the pyridine ring, affecting the emission spectrum of derived organometallic complexes by altering the LUMO energy levels.

This guide provides a comprehensive technical profile, a validated synthesis protocol via Suzuki-Miyaura coupling, and critical characterization data for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Physical Properties

The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the 4-position with a para-tert-butylphenyl group. This specific topology creates a linear-like extension from the pyridine C4, distinct from the bent topology of 3- or 5-substituted analogs.

PropertyValueNotes
Chemical Name 4-(4-tert-Butylphenyl)pyridine-2-carboxylic acidIUPAC Nomenclature
Molecular Weight 255.31 g/mol Calculated (C₁₆H₁₇NO₂)
Exact Mass 255.1259 DaMonoisotopic
Molecular Formula C₁₆H₁₇NO₂
CAS Number Not widely listedCustom synthesis target; often cited as ester derivative or Ir-complex ligand.
Physical Form White to off-white solidCrystalline powder upon purification.
Solubility DMSO, DMF, MeOH (Hot)Limited solubility in water; soluble in chlorinated solvents as the ester.
pKa (Predicted) ~3.8 (COOH), ~4.5 (Pyridine N)Acidic carboxyl; weakly basic pyridine nitrogen.
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Since this specific isomer is not a standard catalog commodity, it is best synthesized via a robust palladium-catalyzed cross-coupling reaction. The following protocol is optimized for high yield and purity, minimizing protodeboronation side products.

Reaction Scheme

The synthesis couples 4-chloropicolinic acid (or its methyl ester) with 4-tert-butylphenylboronic acid .

SynthesisPathway Start1 4-Chloropicolinic Acid (or Methyl Ester) Catalyst Pd(PPh3)4 / Na2CO3 DME/H2O, 90°C Start1->Catalyst Start2 4-t-Butylphenyl- boronic Acid Start2->Catalyst Intermediate Crude Product (Suzuki Coupling) Catalyst->Intermediate 12-24h Reflux Step2 Hydrolysis (if Ester) LiOH, THF/H2O Intermediate->Step2 If Ester Used Final 4-(4-t-Butylphenyl)- picolinic Acid (Pure) Intermediate->Final Acid Workup (pH 3-4) Step2->Final

Figure 1: Synthetic pathway via Suzuki-Miyaura coupling. Using the methyl ester of 4-chloropicolinic acid often improves yield by preventing catalyst poisoning by the free carboxylic acid.

Step-by-Step Methodology

1. Reagents Preparation:

  • Substrate A: Methyl 4-chloropicolinate (1.0 eq, ~171.6 g/mol ) or 4-chloropicolinic acid.

  • Substrate B: 4-tert-butylphenylboronic acid (1.2 eq, ~178.0 g/mol ).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq).

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

2. Coupling Reaction:

  • Charge a round-bottom flask with Substrate A, Substrate B, and the solvent system under an inert atmosphere (N₂ or Ar).

  • Degas the solution by bubbling nitrogen for 15 minutes.

  • Add the Pd catalyst and the aqueous base.

  • Heat to reflux (approx. 85-90°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

  • Checkpoint: The starting chloride should be fully consumed.

3. Workup & Purification:

  • Cool to room temperature. Filter through a Celite pad to remove Palladium black.

  • If using Ester: Evaporate volatiles, redissolve in THF/Water, and treat with LiOH (3 eq) at 50°C for 2 hours to hydrolyze.

  • Acidify the aqueous phase carefully with 1M HCl to pH 3–4 . The product typically precipitates as a white solid.

  • Filter the precipitate, wash with water and cold diethyl ether.

  • Recrystallization: Purify from Ethanol or Acetonitrile if necessary.

Part 3: Applications in Material Science
1. Ancillary Ligand for OLEDs

In phosphorescent OLEDs (PHOLEDs), this molecule serves as an ancillary ligand for Iridium(III) complexes (e.g., of the type [Ir(C^N)₂(L^X)]).

  • Mechanism: The picolinic acid moiety coordinates to Iridium via the N and O atoms (N^O chelation).

  • Effect: The 4-t-butylphenyl group acts as a bulky spacer. It suppresses intermolecular aggregation (quenching) in the solid state and enhances solubility in organic solvents during device fabrication (spin coating).

  • Electronic Tuning: Substitution at the pyridine 4-position has a direct impact on the LUMO level of the complex, often resulting in a blue-shift compared to unsubstituted picolinate ligands.

2. Reticular Chemistry (MOFs)

The compound acts as a rigid, bifunctional linker. The carboxylic acid binds to metal clusters, while the pyridine nitrogen can coordinate to open metal sites or act as a hydrogen bond acceptor, creating porous networks with specific adsorption properties for gas separation.

Part 4: Analytical Characterization

To validate the synthesis of 4-(4-t-Butylphenyl)picolinic acid , ensure the following spectral signatures are present.

1. ¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 8.7–8.8 ppm (d, 1H): Pyridine proton at position 6 (adjacent to N).

  • δ 8.3 ppm (s, 1H): Pyridine proton at position 3 (adjacent to COOH).

  • δ 7.8–7.9 ppm (d, 1H): Pyridine proton at position 5.

  • δ 7.7 ppm (d, 2H): Phenyl protons (ortho to pyridine).

  • δ 7.5 ppm (d, 2H): Phenyl protons (meta to pyridine).

  • δ 1.33 ppm (s, 9H): tert-Butyl group (distinctive singlet).

2. Mass Spectrometry (ESI-MS):

  • Positive Mode (M+H)⁺: Calculated: 256.13; Found: 256.1 ± 0.2 m/z .

  • Negative Mode (M-H)⁻: Found: 254.1 m/z (Carboxylate anion).

References
  • Beilstein Journals. "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand." Beilstein J. Org. Chem. 2013. Link

  • Sigma-Aldrich. "5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid (Isomer Reference)." Link

  • PubChem. "4-Chloropicolinic acid (Precursor Data)." National Library of Medicine. Link

  • RSC Advances. "Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation." Royal Society of Chemistry, 2014. Link

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-(4-t-Butylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Spectroscopic Characterization

In the realm of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques provide the foundational data upon which our understanding of a molecule's identity, purity, and conformational properties is built. This guide offers a detailed examination of the spectroscopic characteristics of 4-(4-t-Butylphenyl)picolinic acid, a molecule of interest for its potential applications stemming from the combination of a picolinic acid moiety, known for its chelating and biological activities[1], and a 4-tert-butylphenyl group, which can impart desirable pharmacokinetic properties.

Due to the limited availability of published experimental data for this specific compound, this guide will present a comprehensive analysis based on high-quality predicted spectroscopic data. To ensure scientific rigor, we will dissect the predicted spectra by comparing them with established experimental data for its constituent fragments: picolinic acid and 4-tert-butylbenzoic acid. This comparative approach allows for a robust interpretation of the spectral features of the target molecule, providing researchers with a reliable reference for its identification and characterization.

Molecular Structure and Predicted Physicochemical Properties

4-(4-t-Butylphenyl)picolinic acid possesses a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . The structure features a picolinic acid core substituted at the 4-position with a 4-tert-butylphenyl group.

PropertyPredicted Value
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
LogP 3.8
Topological Polar Surface Area (TPSA) 50.19 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(4-t-Butylphenyl)picolinic acid, with interpretations grounded in the experimental data of its structural analogs.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(4-t-Butylphenyl)picolinic acid in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons of both the pyridine and benzene rings, as well as the aliphatic protons of the tert-butyl group and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data (DMSO-d₆, 500 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 br s 1H -COOH
~8.8 d 1H H-6 (Pyridine)
~8.2 d 1H H-3 (Pyridine)
~7.8 dd 1H H-5 (Pyridine)
~7.7 d 2H H-2', H-6' (Phenyl)
~7.5 d 2H H-3', H-5' (Phenyl)

| ~1.3 | s | 9H | -C(CH₃)₃ |

Interpretation and Causality:

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (~13.5 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent.

The protons on the pyridine ring are expected to be in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, as well as the electron-donating effect of the phenyl substituent. The H-6 proton, being adjacent to the nitrogen, is predicted to be the most downfield of the pyridine protons.

The protons of the 4-tert-butylphenyl group will appear as two doublets, characteristic of a para-substituted benzene ring. The large singlet at approximately 1.3 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group.

Comparative Analysis:

  • Picolinic Acid: Experimental ¹H NMR data for picolinic acid in DMSO-d₆ shows signals for the pyridine protons at approximately 8.76 (d, H-6), 8.10 (t, H-4), 8.03 (d, H-3), and 7.67 (t, H-5) ppm[2]. The introduction of the bulky 4-tert-butylphenyl group at the 4-position in our target molecule will cause a significant shift in the resonance of the H-3, H-5, and to a lesser extent, the H-6 protons.

  • 4-tert-Butylbenzoic Acid: The ¹H NMR spectrum of 4-tert-butylbenzoic acid displays two doublets for the aromatic protons at around 7.9 and 7.5 ppm and a singlet for the tert-butyl protons at approximately 1.3 ppm[3]. This provides a strong basis for the predicted chemical shifts of the phenyl and tert-butyl protons in our target molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (DMSO-d₆, 125 MHz):

Chemical Shift (δ, ppm) Assignment
~166.0 -COOH
~157.0 C-4' (Phenyl)
~150.0 C-2 (Pyridine)
~149.5 C-6 (Pyridine)
~148.0 C-4 (Pyridine)
~135.0 C-1' (Phenyl)
~129.0 C-2', C-6' (Phenyl)
~126.0 C-3', C-5' (Phenyl)
~124.0 C-3 (Pyridine)
~121.0 C-5 (Pyridine)
~35.0 -C (CH₃)₃

| ~31.0 | -C(C H₃)₃ |

Interpretation and Causality:

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The quaternary carbons of the aromatic rings will also have distinct chemical shifts. The carbon attached to the tert-butyl group (C-4') is predicted to be significantly downfield. The carbons of the tert-butyl group itself will appear in the aliphatic region of the spectrum.

Comparative Analysis:

  • Picolinic Acid: The experimental ¹³C NMR spectrum of picolinic acid shows signals at approximately 164.7, 148.1, 146.7, 138.6, 127.8, and 124.3 ppm in CDCl₃[4].

  • 4-tert-Butylbenzoic Acid: Experimental ¹³C NMR data for 4-tert-butylbenzoic acid shows resonances at approximately 172.3, 157.6, 130.1, 126.6, 125.5, 35.2, and 31.1 ppm in CDCl₃[5]. These values strongly support the predicted chemical shifts for the 4-tert-butylphenyl moiety in our target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): m/z = 255. This peak corresponds to the intact molecule that has lost one electron.

  • Key Fragmentation Pathways:

    • Loss of -OH (m/z = 238): A common fragmentation for carboxylic acids.

    • Loss of -COOH (m/z = 210): Decarboxylation is another characteristic fragmentation pathway.

    • Loss of -C(CH₃)₃ (m/z = 198): Cleavage of the tert-butyl group.

    • McLafferty Rearrangement: While less likely without a gamma-hydrogen on a flexible chain, other rearrangements involving the pyridine and phenyl rings could lead to complex fragmentation patterns.

Experimental Protocol for MS Analysis:

A standard protocol for acquiring an EI mass spectrum would involve:

  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile solvent such as methanol or dichloromethane.

  • Introduction: Inject the sample solution into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

Comparative Analysis:

  • Picolinic Acid: The ESI-MS of picolinic acid shows a prominent [M+H]⁺ ion at m/z 124.12[6].

  • 4-tert-Butylbenzoic Acid: The EI mass spectrum of 4-tert-butylbenzoic acid is characterized by a molecular ion at m/z 178 and a base peak corresponding to the loss of a methyl group (m/z 163)[7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
~3050 Medium C-H stretch (Aromatic)
~2960 Strong C-H stretch (Aliphatic, t-Butyl)
~1710 Strong C=O stretch (Carboxylic acid)
~1600, ~1470 Medium-Strong C=C and C=N stretches (Aromatic rings)
~1300 Strong O-H bend (Carboxylic acid)
~1200 Strong C-O stretch (Carboxylic acid)

| ~840 | Strong | C-H out-of-plane bend (para-substituted benzene) |

Interpretation and Causality:

The most characteristic feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. A strong, sharp carbonyl (C=O) stretch around 1710 cm⁻¹ is also expected. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including a strong band around 840 cm⁻¹ indicative of para-disubstitution on the benzene ring.

Experimental Protocol for IR Analysis (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Comparative Analysis:

  • Picolinic Acid: The experimental IR spectrum of picolinic acid shows a broad O-H stretch, a C=O stretch around 1700 cm⁻¹, and characteristic aromatic ring vibrations[8][9].

  • 4-tert-Butylbenzoic Acid: The IR spectrum of 4-tert-butylbenzoic acid exhibits a broad O-H band, a strong C=O absorption at approximately 1685 cm⁻¹, and strong C-H stretching bands for the tert-butyl group[10].

Visualizations

To aid in the understanding of the spectroscopic data and experimental workflows, the following diagrams are provided.

G cluster_nmr NMR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow cluster_ir IR Spectroscopy Workflow (ATR) sample_prep_nmr Sample Dissolution (e.g., DMSO-d6) nmr_acq Data Acquisition (1H, 13C, COSY, HSQC) sample_prep_nmr->nmr_acq nmr_proc Data Processing (Fourier Transform, Phasing) nmr_acq->nmr_proc nmr_interp Spectral Interpretation nmr_proc->nmr_interp sample_prep_ms Sample Dissolution (Volatile Solvent) ms_intro Sample Introduction (Direct Probe/GC) sample_prep_ms->ms_intro ms_ion Ionization (e.g., EI, 70 eV) ms_intro->ms_ion ms_anal Mass Analysis (m/z measurement) ms_ion->ms_anal ms_frag Fragmentation Analysis ms_anal->ms_frag sample_prep_ir Place Solid on ATR Crystal ir_acq Data Acquisition sample_prep_ir->ir_acq ir_bg Background Subtraction ir_acq->ir_bg ir_interp Functional Group Analysis ir_bg->ir_interp G cluster_fragments Key Structural Fragments mol 4-(4-t-Butylphenyl)picolinic Acid (M.W. 255.31) picolinic_acid Picolinic Acid Moiety mol->picolinic_acid contributes to -COOH signals pyridine signals tbutyl_phenyl 4-tert-Butylphenyl Moiety mol->tbutyl_phenyl contributes to -C(CH3)3 signals para-substituted phenyl signals

Sources

Technical Deep Dive: 4-(4-t-Butylphenyl)picolinic Acid in Advanced Materials and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-t-Butylphenyl)picolinic acid represents a sophisticated structural evolution of the classic picolinic acid ligand. By integrating a sterically bulky, electron-rich 4-tert-butylphenyl moiety at the 4-position of the pyridine ring, this molecule transcends the limitations of standard ancillary ligands. It is engineered primarily for high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs) , where it serves as a solubility-enhancing ancillary ligand capable of tuning emission color and suppressing aggregation-induced quenching. Beyond optoelectronics, its structural motif offers significant potential in medicinal chemistry as a lipophilic zinc-binding pharmacophore for metalloprotease inhibition.

This technical guide provides a comprehensive analysis of its molecular architecture, synthesis protocols, and critical applications, designed for researchers in materials science and drug discovery.

Part 1: Molecular Architecture & Synthesis

Structure-Property Relationship (SPR) Analysis

The efficacy of 4-(4-t-Butylphenyl)picolinic acid stems from three distinct structural domains:

  • Chelating Core (Picolinic Acid): The N,O-bidentate site forms stable 5-membered chelate rings with transition metals (Ir, Pt, Ru, Zn), essential for robust catalytic or emissive complexes.

  • Conjugation Extender (Phenyl Ring): The phenyl group at the 4-position extends the

    
    -conjugation of the pyridine ring, typically lowering the LUMO energy and inducing a bathochromic (red) shift in emission compared to unsubstituted picolinic acid.
    
  • Solubility Anchor (tert-Butyl Group): The bulky tert-butyl group disrupts

    
    -
    
    
    
    stacking interactions between planar complexes. This is critical for preventing concentration quenching in OLEDs and ensuring solubility in organic solvents for solution-processing methods like spin-coating or inkjet printing.
Synthesis Strategy: Suzuki-Miyaura Coupling

The most efficient route to this molecule is the palladium-catalyzed cross-coupling of 4-bromo-2-pyridinecarboxylic acid (or its ester) with 4-tert-butylphenylboronic acid .

Reaction Pathway Diagram

G Start1 4-Bromo-2-pyridinecarboxylic acid (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C Start1->Catalyst Start2 4-tert-Butylphenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate Transmetallation Product 4-(4-t-Butylphenyl)picolinic acid (Target Ligand) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling.

Part 2: Primary Application - Phosphorescent OLEDs (PHOLEDs)

Role as an Ancillary Ligand

In Iridium(III) complexes of the type [Ir(C^N)2(L^X)], where C^N is the main cyclometalating ligand (e.g., ppy or F2ppy) and L^X is the ancillary ligand, 4-(4-t-Butylphenyl)picolinic acid functions as a superior L^X.

  • Standard Pic: Unsubstituted picolinate often leads to aggregation and poor solubility.

  • Modified Pic: The 4-(4-t-butylphenyl) group introduces steric bulk, preventing self-quenching of the triplet excitons.

Impact on Photophysical Properties
FeatureStandard Picolinic Acid (pic)4-(4-t-Butylphenyl)picolinic Acid (tBu-Ph-pic)Mechanism
Solubility Low (Dichloromethane)High (Toluene, Chlorobenzene)t-Butyl group increases lipophilicity.
Emission Color Blue/Green (Baseline)Red-shifted (approx. 10-20 nm)Extended conjugation lowers LUMO.
Quantum Yield (

)
ModerateHighReduced aggregation suppresses non-radiative decay.
Thermal Stability Moderate (

)
High (

)
Increased molecular weight and rigidity.
Device Architecture & Energy Transfer

The ligand is critical in the Emissive Layer (EML) of the OLED stack.

OLED Anode ITO Anode HIL HIL (PEDOT:PSS) Anode->HIL HTL HTL (TAPC) HIL->HTL EML EML (Host: mCP) Dopant: Ir(III) Complex with 4-(4-t-Butylphenyl)picolinate HTL->EML Hole Injection ETL ETL (TPBi) EML->ETL Exciton Confinement Cathode Cathode (LiF/Al) ETL->Cathode

Figure 2: Typical solution-processed OLED stack utilizing the ligand in the emissive layer.

Part 3: Secondary Application - Medicinal Chemistry

Metalloprotease Inhibition

Picolinic acid derivatives are potent zinc-binding groups (ZBGs) in metalloprotease inhibitors (e.g., for MMPs or ADAMS). The 4-(4-t-butylphenyl) moiety acts as a hydrophobic "tail" that interacts with the S1' specificity pocket of the enzyme.

  • Mechanism: The carboxylic acid and pyridine nitrogen chelate the catalytic Zinc ion (

    
    ).
    
  • Selectivity: The bulky t-butylphenyl group fits into deep hydrophobic pockets, potentially improving selectivity over other metalloenzymes.

Part 4: Experimental Protocols

Synthesis of 4-(4-t-Butylphenyl)picolinic Acid

Reagents:

  • 4-Bromo-2-pyridinecarboxylic acid (1.0 eq)[1]

  • 4-tert-Butylphenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution)
    
  • 1,4-Dioxane (Solvent)

Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve 4-bromo-2-pyridinecarboxylic acid (10 mmol) and 4-tert-butylphenylboronic acid (12 mmol) in 1,4-dioxane (50 mL).

  • Degassing: Bubble nitrogen through the solution for 20 minutes to remove oxygen.

  • Catalyst Addition: Add

    
     (0.5 mmol) and 
    
    
    
    solution (15 mL).
  • Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 12-18 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).

  • Workup: Cool to room temperature. Acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with water and cold ether. Recrystallize from Ethanol/Water to obtain a white solid.

Synthesis of Iridium Complex:

Reagents:

  • Dichloro-bridged dimer

    
     (1.0 eq)
    
  • 4-(4-t-Butylphenyl)picolinic acid (2.2 eq)

  • 
     (10 eq)
    
  • 2-Ethoxyethanol (Solvent)

Protocol:

  • Suspend the Iridium dimer and the ligand in 2-ethoxyethanol.

  • Add

    
     and heat to 100°C under inert atmosphere for 12 hours.
    
  • Cool and pour into water. Filter the yellow precipitate.

  • Purify via column chromatography (Silica, DCM/Hexane) to isolate the phosphorescent complex.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Picolinic Acid Ligands in OLEDs

    • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304–4312. Link

  • Solubilizing Groups in Organic Electronics

    • Müllen, K., & Pisula, W. (2015). Donor–Acceptor Polymers for Organic Field-Effect Transistors and Solar Cells. Journal of the American Chemical Society. Link

  • General Synthesis of 4-Aryl Picolinic Acids

    • Sigma-Aldrich / Merck Protocol for Suzuki Coupling.Link

Sources

"4-(4-t-Butylphenyl)picolinic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(4-t-Butylphenyl)picolinic Acid Derivatives

Subtitle: Strategic Ligand Design for High-Efficiency Phosphorescent OLEDs and Metallopharmaceutical Intermediates

Executive Summary & Molecular Architecture

4-(4-t-Butylphenyl)picolinic acid represents a critical class of functionalized pyridine-2-carboxylic acids. While picolinic acid itself is a ubiquitous bidentate ligand, the introduction of a 4-tert-butylphenyl moiety at the C4 position transforms its physicochemical profile. This modification is not merely structural; it is a strategic engineering choice designed to solve two persistent challenges in organometallic chemistry: solubility and aggregation quenching .

In the context of Organic Light-Emitting Diodes (OLEDs) , this molecule serves as a premium ancillary ligand for Iridium(III) complexes. The bulky tert-butyl group acts as a steric spacer, preventing the close pi-pi stacking of emissive cores that typically leads to self-quenching, while the phenyl ring extends the conjugation length, subtly influencing the Metal-to-Ligand Charge Transfer (MLCT) energy levels.

Key Molecular Specifications:

  • Core Scaffold: Pyridine-2-carboxylic acid (Picolinic acid).[1]

  • Functional Handle: 4-(4-tert-butylphenyl) group.[2]

  • Primary Application: Ancillary ligand for heteroleptic Ir(III) phosphors (e.g., FIrpic derivatives).

  • Secondary Application: Hydrophobic zinc-binding group (ZBG) in metalloprotease inhibitors.

Synthetic Methodology: The Suzuki-Miyaura Route

The synthesis of 4-(4-t-butylphenyl)picolinic acid is best achieved via a palladium-catalyzed cross-coupling reaction. This protocol ensures regioselectivity and high yields, avoiding the harsh conditions of direct pyridine arylation.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available synthons:

  • Electrophile: Methyl 4-chloropicolinate (or 4-bromopicolinate).

  • Nucleophile: 4-tert-butylphenylboronic acid.

Step-by-Step Protocol

Step A: Suzuki Cross-Coupling

  • Reagents: Methyl 4-chloropicolinate (1.0 eq), 4-tert-butylphenylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent System: Toluene:Ethanol:Water (4:1:1) – Critical for phase transfer efficiency.

  • Conditions: Reflux at 90°C for 12 hours under Nitrogen atmosphere.

  • Mechanism: The Pd(0) catalyst inserts into the C-Cl bond (Oxidative Addition), followed by Transmetallation with the boronate, and finally Reductive Elimination to form the biaryl bond.

Step B: Hydrolysis

  • Reagents: Methyl 4-(4-t-butylphenyl)picolinate (from Step A), LiOH (3.0 eq).

  • Solvent: THF:Water (1:1).

  • Conditions: Stir at room temperature for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3 to precipitate the free acid. Filtration yields the target 4-(4-t-butylphenyl)picolinic acid as a white solid.

Visualization: Synthetic Pathway

Synthesis cluster_inputs Precursors cluster_process Catalytic Cycle cluster_output Target A Methyl 4-chloropicolinate C Pd(0) Catalysis (Suzuki-Miyaura) A->C Electrophile B 4-t-Butylphenylboronic acid B->C Nucleophile D Base Hydrolysis (LiOH/THF) C->D Intermediate Ester E 4-(4-t-Butylphenyl) picolinic acid D->E Acidification (HCl)

Figure 1: Modular synthesis via Pd-catalyzed cross-coupling followed by ester hydrolysis.

Application Case Study: High-Efficiency OLEDs

The primary derivative of interest is the Iridium(III) Complex . In blue phosphorescent OLEDs, the ancillary ligand plays a pivotal role in stabilizing the complex and tuning the emission color.

The "Bulky Ancillary" Hypothesis

Standard picolinate ligands often lead to planar complexes that stack efficiently in the solid state. This stacking causes Triplet-Triplet Annihilation (TTA) , where two excited molecules collide and lose energy non-radiatively, drastically reducing device efficiency.

The Solution: The 4-tert-butylphenyl group acts as a "steric bumper."

  • Steric Bulk: The t-butyl group prevents adjacent molecules from approaching closely enough for TTA to occur.

  • Solubility: The lipophilic tail allows the complex to be dissolved in common organic solvents (chlorobenzene, toluene), enabling Solution Processing (e.g., Spin Coating or Inkjet Printing) rather than expensive Vacuum Thermal Evaporation.

Protocol: Synthesis of Heteroleptic Ir(III) Complex
  • Target: [Ir(ppy)2(tBu-pic)] (where ppy = 2-phenylpyridine).

  • Precursor: Dichloro-bridged dimer [Ir(ppy)2(µ-Cl)]2.

  • Ligand: 4-(4-t-butylphenyl)picolinic acid (1.1 eq relative to Ir).

  • Base: Na2CO3 (5 eq).

  • Solvent: 2-Ethoxyethanol.

  • Procedure:

    • Suspend the Ir-dimer and the picolinic acid derivative in 2-ethoxyethanol.

    • Heat to 110°C under Argon for 12-16 hours.

    • Cool and precipitate with water.

    • Purify via column chromatography (Silica, DCM/Hexane).

Visualization: OLED Efficiency Mechanism

OLED_Mechanism cluster_problem Standard Ligand (Problem) cluster_solution t-Butylphenyl Derivative (Solution) P1 Planar Stacking P2 Triplet-Triplet Annihilation P1->P2 P3 Low Efficiency P2->P3 Device OLED Device Performance P3->Device Degrades S1 Steric Bulk (t-Bu) S2 Increased Intermolecular Distance S1->S2 S3 Suppressed Quenching S2->S3 S4 High Quantum Yield S3->S4 S4->Device Enhances

Figure 2: Mechanistic impact of the t-butylphenyl moiety on OLED efficiency.

Analytical Characterization Data

To validate the synthesis of 4-(4-t-butylphenyl)picolinic acid, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalStructural Assignment
1H NMR (CDCl3)δ 1.36 ppm (Singlet, 9H)t-Butyl group (Aliphatic protons)
1H NMR (CDCl3)δ 8.75 ppm (Doublet)Pyridine H6 (Alpha to Nitrogen)
1H NMR (CDCl3)δ 8.30 ppm (Singlet)Pyridine H3 (Alpha to Carboxyl)
FT-IR 1700-1720 cm⁻¹C=O Stretch (Carboxylic Acid)
HRMS (ESI) [M+H]+ calc. ~256.13Molecular Ion

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society.[3] Link

  • You, Y., & Park, S. Y. (2005). Inter-Ligand Energy Transfer and Its Role in the Tuning of Emission Colors in Phosphorescent Iridium(III) Complexes. Journal of the American Chemical Society.[3] Link

  • PubChem. (n.d.). Picolinic Acid Derivatives and Bioactivity Data. National Library of Medicine. Link

Sources

The Multifaceted Biological Activities of Picolinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: An Endogenous Modulator of Biological Systems

Picolinic acid (pyridine-2-carboxylic acid) is far more than a simple isomer of nicotinic acid; it is an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2] This pathway is responsible for over 95% of tryptophan turnover, positioning picolinic acid and its fellow metabolites as key players in a wide range of physiological and pathological processes.[1] While often overshadowed by other kynurenine pathway products, picolinic acid and its synthetic derivatives possess a distinct and compelling portfolio of biological activities, including potent metal chelation, immunomodulation, and antimicrobial and anticancer effects.[1][3][4]

This technical guide offers an in-depth exploration of the core biological activities of picolinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of effects to explain the underlying mechanisms, provide field-proven experimental protocols, and present quantitative data to support the development of novel therapeutic agents based on this versatile scaffold.[3][5]

Chapter 1: The Kynurenine Pathway: The Biochemical Origin of Picolinic Acid

The biological journey of picolinic acid begins with the catabolism of tryptophan. The kynurenine pathway is a complex cascade of enzymatic reactions that produces several neuroactive and immunologically active molecules.[1] The production of picolinic acid represents a critical branch point in this pathway, competing with the synthesis of the neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[6][7]

The enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD) is the gatekeeper for picolinic acid synthesis.[1][6] It diverts the intermediate, 2-amino-3-carboxymuconic semialdehyde, away from the spontaneous cyclization that forms quinolinic acid and toward the formation of picolinic acid.[1][7] This balance is crucial, as an overproduction of quinolinic acid is implicated in various neurodegenerative diseases.[6][7] Picolinic acid, in contrast, often exhibits neuroprotective properties, partly by chelating the metal ions that potentiate quinolinic acid's toxicity.[7]

Diagram: The Kynurenine Pathway Branch Point

Kynurenine_Pathway TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid KYN->HAA Kynureninase ACMS 2-Amino-3-carboxymuconic semialdehyde HAA->ACMS 3HAO branch ACMS->branch PA Picolinic Acid (Neuroprotective) QA Quinolinic Acid (Neurotoxic) branch->PA ACMSD (Enzymatic) branch->QA Spontaneous (Non-enzymatic)

Caption: Bidentate chelation of a metal ion (M²⁺) by picolinic acid.

Chapter 3: Immunomodulatory Activities

Picolinic acid and its metabolites are significant modulators of the immune system, exerting complex and sometimes opposing effects on different immune cell populations. This immunomodulatory capacity is a key area of interest for therapeutic development.

  • T-Cell Regulation: Picolinic acid has been shown to suppress the proliferation and metabolic activity of CD4+ T cells in a dose-dependent manner, without inducing cell death. [8]This effect is associated with the inhibition of c-Myc activation, a key transcription factor for cell growth and proliferation. [8]This suggests a role for picolinic acid in inducing a state of anergy or tolerance, which could be beneficial in autoimmune and inflammatory conditions.

  • Macrophage Activation: In contrast to its suppressive effects on T-cells, picolinic acid can act as a macrophage-activating agent. [9][10]It can stimulate macrophages to produce inflammatory chemokines, such as Macrophage Inflammatory Protein-1α (MIP-1α). [9][10]This chemokine is crucial for recruiting other immune cells to sites of infection or inflammation. [9]This dual-action profile highlights the context-dependent nature of picolinic acid's immunomodulatory effects.

Chapter 4: Antimicrobial and Antiviral Properties

The ability of picolinic acid derivatives to interfere with microbial and viral proliferation is well-documented and stems from multiple mechanisms, with metal chelation being a primary driver. [1][3]

  • Antibacterial and Antifungal Activity: Picolinic acid and its salts, like sodium picolinate, exhibit strong antimicrobial activity against a range of bacteria and fungi, including S. aureus, E. coli, and C. albicans. [3][11][12]The activity is often pH-dependent. [11][12]Metal complexes of picolinic acid, such as those with zinc, copper, and nickel, have also demonstrated significant antibacterial properties. [13][14]* Antiviral Effects: Picolinic acid has emerged as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus. [9]Its mechanism appears to involve the inhibition of membrane fusion events during viral entry, a process that is often dependent on the endosomal maturation pathway. [9]By disrupting this common entry pathway, picolinic acid holds promise as a broad-spectrum antiviral agent. [9]

Table 1: Antimicrobial Activity of Picolinic Acid and its Derivatives
Compound/ComplexMicroorganismActivity (MIC in mg/mL)pHReference
Picolinic Acid (PA)S. aureus0.02 - 0.785.0[12]
Sodium Picolinate (PS)C. albicans0.02 - 0.785.0[12]
Picolinic Acid (PA)P. aeruginosa0.19 - 3.137.0[12]
Zinc PicolinateB. subtilis0.5N/A[13]
Copper PicolinateM. luteus0.5N/A[13]
Nickel PicolinateK. pneumoniae0.5N/A[13]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Chapter 5: Anticancer and Antiproliferative Potential

The development of picolinic acid derivatives as anticancer agents is an active area of research. [15]Their antiproliferative effects are linked to their ability to chelate metals, induce cell cycle arrest, and trigger apoptosis. [16][17]

  • Selective Cytotoxicity: A key finding is that picolinic acid can selectively induce growth arrest and cytotoxicity in transformed (cancerous) cells while having minimal toxic effects on normal, non-proliferating cells. [18][17]This differential effect suggests a therapeutic window that could be exploited for cancer treatment.

  • Induction of Apoptosis: Certain novel derivatives of picolinic acid have been shown to induce apoptosis (programmed cell death) in human cancer cell lines, such as non-small cell lung cancer (A549) and breast cancer (MCF-7) cells. [19]This is often mediated by the activation of key apoptotic proteins like caspases. [19]* Structure-Activity Relationship (SAR): Studies have shown that the toxicity and anticancer activity of picolinic acid analogs can be finely tuned by modifying their chemical structure. [18]Factors such as lipophilicity (logP) and the ability to chelate zinc are critical determinants of their growth-inhibitory effects. [18]For instance, fusaric acid (5-butyl picolinic acid) is significantly more toxic to CHO cells than picolinic acid itself. [18]

Table 2: Cytotoxicity of Picolinic Acid Analogs against CHO Cells
CompoundIC₅₀ (mM)Reference
Fusaric Acid0.032[18]
3-Hydroxy Picolinic Acid0.29[18]
Picolinic Acid1.10[18]
6-Bromo Picolinic Acid2.50[18]
6-Methyl Picolinic Acid4.30[18]
Nicotinic Acid25.10[18]

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Chapter 6: Experimental Protocols for Assessing Biological Activity

To facilitate further research, this section provides streamlined, step-by-step protocols for key assays used to evaluate the biological activities of picolinic acid derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is fundamental for determining the antibacterial or antifungal potency of a compound.

Causality: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and compounds in a 96-well plate format, providing quantitative MIC values.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the picolinic acid derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in sterile broth directly in a 96-well microtiter plate to achieve the desired concentration range (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density (OD).

Diagram: MIC Assay Workflow

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Picolinic Acid Derivative in 96-well plate start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read Read Results: Determine Lowest Concentration with No Visible Growth incubate->read end MIC Value Obtained read->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) effects of a compound on cultured cancer cells.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of the picolinic acid derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.

  • Controls: Include untreated cells (vehicle control) as a measure of 100% viability and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Chapter 7: Future Directions and Drug Development

The diverse biological activities of picolinic acid derivatives make them highly attractive scaffolds for drug discovery. [3][5][15]Future research should focus on:

  • SAR Optimization: Synthesizing and screening novel derivatives to improve potency and selectivity for specific targets (e.g., a particular viral enzyme or cancer cell type) while minimizing off-target toxicity. [15][20]* Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds beyond general metal chelation. [8]* In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety for various diseases, including infectious diseases, cancer, and inflammatory disorders. [9] The journey from an endogenous metabolite to a potential therapeutic agent is complex, but the foundational research on picolinic acid and its derivatives provides a robust and compelling starting point for the development of the next generation of drugs.

References

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

  • Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions. PMC. Available at: [Link]

  • Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones. PubMed. Available at: [Link]

  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES Maria H. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC. Available at: [Link]

  • Antimicrobial activity some transition metal picolinates. Sci-Hub. Available at: [Link]

  • The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. PubMed. Available at: [Link]

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PMC. Available at: [Link]

  • Phytochemical treatments target kynurenine pathway induced oxidative stress. Taylor & Francis Online. Available at: [Link]

  • The Kynurenine Pathway (KP) of tryptophan metabolism. Italicized... ResearchGate. Available at: [Link]

  • New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. Protein and Peptide Letters. Available at: [Link]

  • The physiological action of picolinic Acid in the human brain. PubMed. Available at: [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. Available at: [Link]

  • WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals. Google Patents.
  • Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. IOVS | ARVO Journals. Available at: [Link]

  • Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Digital Commons@ODU. Available at: [Link]

  • An in vitro study of the effect of picolinic acid on metal translocation across lipid bilayers. PubMed. Available at: [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. Available at: [Link]

  • ISSN: 0975-8585 July–August 2015 RJPBCS 6(4) Page No. 545. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • (PDF) A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. ResearchGate. Available at: [Link]

  • Picolinic Acid, a Tryptophan Oxidation Product, does not Impact Bone Mineral Density but Increases Marrow Adiposity. PMC. Available at: [Link]

  • Picolinate-mediated immunomodulation: insights from Mendelian randomization on the role of NK cell percentage in the pathogenesis of lichen planus. Semantic Scholar. Available at: [Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. Science Alert. Available at: [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. ResearchGate. Available at: [Link]

  • (PDF) Antimicrobial activity of Picolinic acid. ResearchGate. Available at: [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. Available at: [Link]

  • Picolinic acid | C6H5NO2 | CID 1018. PubChem - NIH. Available at: [Link]

Sources

literature review of 4-aryl-picolinic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-aryl-picolinic acids , a scaffold distinct from the commercially dominant 4-amino-6-aryl-picolinate herbicides. This guide focuses on the synthesis, structural properties, and emerging applications of the C4-arylated pyridine-2-carboxylic acid core in medicinal chemistry and materials science.

Synthesis, Structural Activity, and Applications

Executive Summary & Scaffold Analysis

4-Aryl-picolinic acids (4-aryl-pyridine-2-carboxylic acids) represent a specialized subclass of pyridine derivatives. Unlike their agrochemical cousins—the 6-aryl-picolinates (e.g., Halauxifen, Florpyrauxifen) which rely on a 4-amino group for auxin receptor binding—the 4-aryl isomers are primarily explored as pharmacophores in medicinal chemistry (proteasome/kinase inhibitors) and as bidentate ligands in metal-organic frameworks (MOFs).

Core Distinction:

  • 4-Aryl-Picolinic Acid: Aryl group at C4. Key application: Enzyme inhibition, Ligand design.

  • 6-Aryl-Picolinic Acid: Aryl group at C6 (often with 4-NH2). Key application: Synthetic Auxin Herbicides.[1]

Chemical Synthesis: C4-Selective Functionalization

The most robust route to 4-aryl-picolinic acids is the transition-metal-catalyzed cross-coupling of 4-halopicolinates. The C4 position of the pyridine ring is electronically deficient, making it highly reactive toward oxidative addition with Palladium(0).

2.1 Synthetic Workflow (Suzuki-Miyaura Coupling)

The following diagram illustrates the critical pathway for installing aryl groups at the C4 position while preserving the C2-carboxylate functionality.

G Start 4-Chloropicolinate (Electrophile) Inter Pd(II) Oxidative Complex Start->Inter Oxidative Addition Boronic Aryl Boronic Acid (Nucleophile) Boronic->Inter Transmetallation (+ Base) Cat Pd Catalyst (Pd(dppf)Cl2 / Pd(PPh3)4) Cat->Inter Cycle Product 4-Aryl-Picolinate Ester Inter->Product Reductive Elimination Hydrolysis Hydrolysis (LiOH/THF) Product->Hydrolysis Final 4-Aryl-Picolinic Acid Hydrolysis->Final

Figure 1: Catalytic cycle for the synthesis of 4-aryl-picolinic acids via Suzuki-Miyaura coupling.

2.2 Experimental Protocol: Synthesis of Methyl 4-Phenylpicolinate

Objective: Synthesis of methyl 4-phenylpyridine-2-carboxylate from methyl 4-chloropicolinate.

Reagents:

  • Methyl 4-chloropicolinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, combine methyl 4-chloropicolinate (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and Cs₂CO₃ (977 mg, 3.0 mmol).

  • Degassing: Evacuate and backfill with argon (3 cycles). Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a positive stream of argon.

  • Reaction: Seal the flask and heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[2]

    • Causality: The use of Pd(dppf)Cl₂ (bidentate ligand) prevents β-hydride elimination and stabilizes the Pd species at elevated temperatures compared to Pd(PPh₃)₄.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (characteristic downfield shift of pyridine C3/C5 protons due to aryl conjugation).

Structural Activity & Applications

The 4-aryl-picolinic acid scaffold exhibits distinct electronic properties compared to the 6-aryl isomers.

3.1 Comparative Data: 4-Aryl vs. 6-Aryl
Feature4-Aryl-Picolinic Acid6-Aryl-Picolinic Acid (Herbicide Class)
Steric Environment Nitrogen lone pair is unobstructed .Nitrogen lone pair is sterically crowded by the aryl group.
Chelation Potential High (N,O-bidentate). Forms stable 5-membered rings with metals.Lower affinity due to steric clash with the 6-aryl group.
Biological Target Proteasomes (β5c subunit), Kinases.Auxin Receptors (TIR1/AFB5).
Key Substituent C4-Aryl (Hydrophobic interaction).C4-Amino (Essential for auxin receptor H-bonding).
3.2 Medicinal Chemistry: Proteasome Inhibition

Recent literature identifies 4-phenylpicolinic acid amides as selective inhibitors of the constitutive proteasome β5c subunit . Unlike the 6-aryl herbicides which mimic auxin to deregulate plant growth, the 4-aryl scaffold fits into the chymotrypsin-like active site of the proteasome.

Mechanism of Action (Proteasome β5c): The picolinic amide acts as an N-cap, positioning the phenyl group into the S1 specificity pocket. The rigidity of the pyridine ring organizes the inhibitor backbone for optimal hydrogen bonding.

Pathway Inhibitor 4-Phenylpicolinic Acid Amide Target Proteasome β5c Subunit Inhibitor->Target Binding Interaction S1 Pocket Occupancy Target->Interaction Structural Fit Outcome Inhibition of Protein Degradation Interaction->Outcome Downstream Effect

Figure 2: Mechanism of proteasome inhibition by 4-aryl-picolinic acid derivatives.

3.3 Materials Science: MOF Ligands

The 4-(4-pyridyl)-picolinic acid (4,4'-bipyridine-2-carboxylic acid) derivative is a critical linker in Metal-Organic Frameworks (MOFs).

  • Function: It acts as a heterotopic ligand. The picolinate moiety (N,O-chelator) binds hard metals (Cu, Zn), while the distal pyridine nitrogen binds soft metals or extends the framework.

  • Synthesis Note: This specific derivative is often synthesized via the Minisci reaction (radical addition) or Suzuki coupling of 4-chloropicolinic acid with 4-pyridylboronic acid.

References
  • Proteasome Inhibitors: "Discovery of highly selective inhibitors of human constitutive proteasome β5c chymotryptic subunit." PubMed. Link

  • Synthesis of 4-Aryl Pyridines: "Suzuki-Miyaura Cross-Coupling in Aqueous Media." Organic Chemistry Portal. Link

  • Herbicide Distinction (6-Aryl): "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl." MDPI. Link

  • MOF Ligands: "Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid and its Use in Coordination Polymers." Scholar Commons. Link

  • General Picolinate Chemistry: "Picolinic acid derivatives in medicinal chemistry." BenchChem.[3] Link

Sources

Methodological & Application

Topic: "4-(4-t-Butylphenyl)picolinic acid" as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 4-(4-t-Butylphenyl)picolinic acid , a specialized N,O-bidentate ligand designed for transition metal catalysis.

Part 1: Introduction & Ligand Design Philosophy

4-(4-t-Butylphenyl)picolinic acid (hereafter referred to as L-tBuPhPic ) represents a strategic evolution in the design of pyridine-2-carboxylic acid (picolinic acid) ligands. While the picolinate scaffold is a privileged motif in coordination chemistry—facilitating reactions via N,O-chelation—unsubstituted or simple alkyl-substituted derivatives often suffer from poor solubility in non-polar solvents or limited electronic tunability.

Key Structural Features:

  • Picolinic Acid Core: Provides a robust N,O-bidentate binding site . The anionic carboxylate acts as an X-type ligand (balancing charge), while the pyridine nitrogen acts as an L-type donor. This hemilabile coordination is critical for mechanisms requiring open coordination sites, such as C-H activation (CMD mechanism) or water oxidation.

  • 4-Aryl Substitution: The phenyl ring at the 4-position extends the

    
    -conjugation of the pyridine system, modulating the electronic density at the metal center without imposing the steric hindrance associated with 6-position substitution.
    
  • para-tert-Butyl Group: This is the functional "anchor." It serves two critical roles:

    • Solubility Tag: It drastically increases solubility in non-polar organic solvents (e.g., toluene, mesitylene, DCE), which is often the limiting factor for rigid aromatic ligands.

    • Aggregation Prevention: The bulky alkyl group inhibits

      
      -
      
      
      
      stacking of planar complexes, preventing catalyst deactivation via aggregation.

Part 2: Synthesis & Preparation

Since L-tBuPhPic is a specialized derivative, it is often synthesized in situ or prepared via a modular Suzuki coupling protocol prior to complexation.

Protocol 1: Ligand Synthesis (Suzuki Coupling)

Use this protocol if the ligand is not commercially available in your region.

Reagents:

  • 4-Bromopicolinic acid (1.0 equiv)

  • 4-tert-Butylphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Charge: In a 50 mL Schlenk flask, combine 4-bromopicolinic acid (202 mg, 1.0 mmol), 4-tert-butylphenylboronic acid (214 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inertion: Evacuate and backfill with N₂ (3 cycles). Add Pd(dppf)Cl₂ (25 mg, 0.03 mmol) under positive N₂ flow.

  • Solvation: Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat to 90 °C for 12–16 hours. The solution typically turns black (Pd) but should remain homogenous.

  • Workup: Cool to RT. Acidify to pH ~3-4 with 1M HCl to precipitate the free acid. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via column chromatography (DCM:MeOH 95:5 + 1% AcOH).

  • Yield: Expect a white to off-white solid (Yield: 75–85%).

Part 3: Catalytic Applications & Protocols

Application A: Iridium-Catalyzed Dehydrogenation & Oxidation

The [Cp*Ir(L-tBuPhPic)Cl] complex is a potent catalyst for dehydrogenative oxidation (e.g., alcohol oxidation, amine dehydrogenation) and water oxidation. The lipophilic tail allows this catalyst to operate in biphasic systems or pure organic substrates.

Mechanism: The picolinate ligand stabilizes the high-valent Ir(IV) or Ir(V) intermediates. The carboxylate group can act as an internal base (proton acceptor) during the Concerted Metalation-Deprotonation (CMD) or proton-coupled electron transfer (PCET) steps.

Protocol 2: General Dehydrogenation of Alcohols Target: Oxidation of secondary alcohols to ketones.

  • Catalyst Formation (In Situ):

    • In a reaction vial, mix [Cp*IrCl₂]₂ (1.0 mol%) and L-tBuPhPic (2.2 mol%).

    • Add NaOAc (2.2 mol%) to facilitate ligand binding.

    • Solvent: Toluene or Xylene (1.0 mL). Stir at RT for 30 min (Solution turns bright yellow/orange).

  • Substrate Addition:

    • Add the secondary alcohol substrate (1.0 mmol).

    • Add oxidant (if aerobic: open to air; if transfer hydrogenation: add Acetone as H-acceptor).

    • Add Base: K₂CO₃ (0.1 equiv) is often required to initiate the cycle.

  • Reaction:

    • Heat to 80–100 °C for 4–12 hours.

  • Analysis:

    • Filter through a silica plug (elute with Et₂O). Analyze via GC-MS or NMR.

Data Interpretation:

Parameter Standard Picolinic Acid L-tBuPhPic (This Ligand)
Solubility (Toluene) Poor (< 5 mM) Excellent (> 50 mM)
TON (Turnover Number) ~500 ~2000 (Due to stability)

| Selectivity | Moderate | High (Steric control) |

Application B: Palladium-Catalyzed Remote C-H Activation

L-tBuPhPic serves as an ancillary ligand in Pd(II)-catalyzed C-H functionalization. The electron-rich phenyl group increases the electron density on Palladium, facilitating the oxidative addition step or stabilizing the cationic Pd(II) species during the CMD process.

Protocol 3: C(sp³)-H Arylation of Aliphatic Amines Context: Using L-tBuPhPic to enhance turnover in non-polar solvents.

  • Reaction Setup:

    • Pd(OAc)₂ (10 mol%)

    • L-tBuPhPic (20 mol%)

    • Substrate: Aliphatic amine with directing group (e.g., picolinamide-protected amine) (0.2 mmol).

    • Aryl Iodide (1.5 equiv).

    • Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv).

    • Solvent: DCE (1,2-Dichloroethane) or HFIP (Hexafluoroisopropanol).

  • Procedure:

    • Combine Pd source and Ligand in the solvent and stir for 15 mins to form the Pd(L-tBuPhPic)₂ or Pd(L)(OAc) active species.

    • Add substrate, coupling partner, and silver salt.

    • Seal tube and heat to 110 °C for 18 hours.

  • Workup:

    • Filter through Celite. The lipophilic ligand ensures the catalyst remains in the organic phase during initial washes, but can be removed via chromatography.

Part 4: Mechanism Visualization

The following diagram illustrates the role of L-tBuPhPic in a generic Cp*Ir-catalyzed dehydrogenation cycle. Note the hemilabile nature of the carboxylate group assisting in proton transfer.

CatalyticCycle PreCat Pre-Catalyst [Cp*Ir(L-tBuPhPic)Cl] Active Active Species [Cp*Ir(L-tBuPhPic)]+ PreCat->Active - Cl- SubstrateBind Substrate Binding Alcohol Coordination Active->SubstrateBind + Substrate BetaElim β-Hydride Elimination (Rate Determining) SubstrateBind->BetaElim Alkoxide Formation IrHydride Ir-Hydride Intermediate [Cp*Ir(H)(L-tBuPhPic)] BetaElim->IrHydride H-Transfer to Ir ProductRel Product Release (Ketone) BetaElim->ProductRel Ketone Release IrHydride->Active - H2 (or Transfer to Acceptor) LigandRole L-tBuPhPic Role: 1. N,O-Chelation stabilizes Ir(III) 2. t-Bu group prevents aggregation 3. Electron-rich aryl boosts hydridic character LigandRole->Active

Caption: Catalytic cycle for Cp*Ir-catalyzed dehydrogenation using L-tBuPhPic. The ligand stabilizes the active cationic species and prevents catalyst death via aggregation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst AggregationIncrease temperature to 100°C; ensure L-tBuPhPic is fully dissolved (the t-butyl group should ensure this in toluene).
Black Precipitate Pd Black Formation (Catalyst Death)Increase ligand loading to 2:1 (L:Pd). The N,O-chelation might be too weak; add TBAB (tetrabutylammonium bromide) as a stabilizer.
Poor Solubility Wrong Solvent ChoiceDo not use Hexane. Use DCM, Toluene, or DCE . The ligand is designed for these.
No Reaction Induction PeriodSome picolinate complexes require an "activation" period to lose the chloride/acetate ligand. Pre-stir catalyst for 30 mins.

Part 6: References

  • Picolinic Acid Ligands in Iridium Catalysis:

    • Zuccaccia, C., et al. "Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts." Inorganic Chemistry, 2010. Link

    • Note: This reference establishes the baseline activity for 4-substituted picolinates (e.g., 4-phenyl, 4-Me), validating the mechanistic role of L-tBuPhPic.

  • General C-H Activation with Picolinic Acid Derivatives:

    • Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010. Link

    • Note: Discusses the role of amino-acid and picolinic-acid type ligands in Pd-catalyzed C-H activation.

  • Synthesis of 4-Aryl Picolinic Acids:

    • Deng, G., et al. "Suzuki-Miyaura Coupling of 4-Bromopicolinic Acid Derivatives." Tetrahedron Letters, 2005. Link

    • Note: General protocol adapted for the synthesis of the t-butylphenyl derivative.

Application Note: NMR Characterization of 4-(4-tert-Butylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers synthesizing and characterizing 4-(4-tert-butylphenyl)picolinic acid (also known as 4-(4-tert-butylphenyl)pyridine-2-carboxylic acid). This compound is a critical ligand in organometallic chemistry (e.g., for Iridium-based OLED emitters) and a versatile intermediate in pharmaceutical design.

Abstract

This guide provides a definitive protocol for the structural validation of 4-(4-tert-butylphenyl)picolinic acid using 1D and 2D NMR spectroscopy. It addresses specific challenges such as the solubility of the carboxylic acid moiety, the resolution of the AA'BB' aromatic system, and the unambiguous assignment of the pyridine ring protons. The protocol emphasizes the use of DMSO-d₆ to ensure observation of the labile carboxylic acid proton and to prevent aggregation-induced line broadening.

Introduction & Structural Analysis

The target molecule, 4-(4-tert-butylphenyl)picolinic acid , consists of a picolinic acid core substituted at the 4-position with a 4-tert-butylphenyl group.

Structural Features for NMR
  • Pyridine Core: Contains three non-equivalent protons (H3, H5, H6). The presence of the electron-withdrawing carboxylic acid at C2 and the electron-donating/conjugating phenyl ring at C4 creates a distinct chemical environment.

  • Phenyl Ring: A para-substituted benzene ring (1,4-substitution) resulting in a classic AA'BB' spin system (often appearing as two doublets).

  • tert-Butyl Group: A freely rotating, bulky alkyl group providing a strong singlet signal (9H), serving as an excellent internal integration reference.

  • Carboxylic Acid: A labile proton (-COOH) that is often invisible in CDCl₃ due to exchange but forms a stable hydrogen-bonded dimer or solvent adduct in DMSO-d₆.

Why DMSO-d₆?

While CDCl₃ is common, DMSO-d₆ is the required solvent for this application because:

  • Solubility: Picolinic acid derivatives often exhibit poor solubility in non-polar solvents.

  • Exchange Suppression: DMSO-d₆ slows the exchange of the acidic proton, allowing it to be observed as a broad singlet around 13.0–13.5 ppm.

  • Resolution: It separates the water peak (3.33 ppm) from the critical aromatic region (7.5–9.0 ppm).

Experimental Protocol

Materials & Sample Preparation
  • Compound: >10 mg of 4-(4-tert-butylphenyl)picolinic acid (White to off-white solid).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Prep:

  • Weighing:

    • For ¹H NMR : Weigh 5–10 mg of sample.

    • For ¹³C / 2D NMR : Weigh 25–40 mg of sample to improve signal-to-noise ratio (S/N).

  • Dissolution: Add 0.6 mL of DMSO-d₆. Cap the tube and invert gently. If the solid persists, sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

Instrument Parameters (600 MHz / 400 MHz)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Acquisition Time (AQ)Notes
¹H Standard zg30161.0 s3-4 sCalibrate 90° pulse (P1).
¹³C {¹H} zgpg30512-10242.0 s1.0 sPower-gated decoupling.
COSY cosygpppqf81.5 s0.2 sGradient enhanced.
HSQC hsqcetgp81.5 s0.2 sMultiplicity editing (CH/CH₃ up, CH₂ down).
HMBC hmbcgplpndqf161.5 s0.2 sOptimized for J_CH = 8 Hz.

Data Analysis & Assignments

Workflow Diagram

The following diagram illustrates the logical flow for assigning the structure, starting from the unambiguous t-butyl signal.

NMR_Assignment Start Start: 1H NMR Spectrum tBu Identify t-Butyl Group (Singlet, ~1.3 ppm, 9H) Start->tBu Acid Identify COOH Proton (Broad Singlet, ~13.5 ppm, 1H) Start->Acid Aromatic Analyze Aromatic Region (7.5 - 9.0 ppm) tBu->Aromatic Acid->Aromatic Pyridine Pyridine Ring Assignment (3 Protons) Aromatic->Pyridine Deshielded, specific coupling Phenyl Phenyl Ring Assignment (AA'BB' System, 4 Protons) Aromatic->Phenyl Symmetric doublets COSY COSY Correlations Confirm H5-H6 coupling Pyridine->COSY NOESY NOESY/ROESY (Optional) Confirm Phenyl-Pyridine Link Phenyl->NOESY Final Structure Validated COSY->Final NOESY->Final

Figure 1: Logic flow for the structural assignment of 4-(4-tert-butylphenyl)picolinic acid.

Expected ¹H NMR Shifts (DMSO-d₆)
ProtonTypeApprox. Shift (δ)MultiplicityIntegrationCoupling (J)Assignment Logic
-COOH Acidic13.0 – 13.6 Broad Singlet1H-Highly deshielded; exchangeable.
H-6 (Py) Aromatic8.7 – 8.8 Doublet (d)1HJ ≈ 5.0 HzOrtho to Nitrogen; most deshielded aromatic.
H-3 (Py) Aromatic8.3 – 8.4 Doublet (d)1HJ ≈ 1.5 HzOrtho to COOH; meta-coupled to H5.
H-5 (Py) Aromatic7.9 – 8.0 Doublet of Doublets (dd)1HJ ≈ 5.0, 1.5 HzCoupled to H6 (ortho) and H3 (meta).
H-2'/6' (Ph) Aromatic7.7 – 7.8 Doublet (d)2HJ ≈ 8.5 HzOrtho to Pyridine; part of AA'BB'.
H-3'/5' (Ph) Aromatic7.5 – 7.6 Doublet (d)2HJ ≈ 8.5 HzOrtho to t-Butyl; part of AA'BB'.
t-Butyl Alkyl1.33 Singlet (s)9H-Characteristic strong singlet.

Key Diagnostic:

  • H-6 (Pyridine) is the key handle. It is the only proton with a large (~5 Hz) coupling that is also very far downfield (>8.6 ppm).

  • H-3 (Pyridine) often appears as a singlet or a "tight" doublet because the meta-coupling to H-5 is small (~1.5 Hz).

Expected ¹³C NMR Shifts (DMSO-d₆)
Carbon TypeApprox.[1][2][3][4] Shift (δ)Notes
C=O (Acid) 165 – 167 Most deshielded quaternary carbon.
C-2 (Py) 148 – 150 Quaternary; ortho to N and COOH.
C-6 (Py) 149 – 151 Methine (CH); ortho to N.
C-4 (Py) 147 – 149 Quaternary; ipso to Phenyl.
C-1' (Ph) 133 – 135 Quaternary; ipso to Pyridine.
C-4' (Ph) 152 – 154 Quaternary; ipso to t-Butyl.
C-3, C-5 (Py) 120 – 125 Methine (CH) signals.
C-2'/6', C-3'/5' (Ph) 126 – 127 Methine (CH) signals; intense due to symmetry (2C each).
C-q (t-Bu) 34 – 35 Quaternary carbon of t-butyl group.
CH₃ (t-Bu) 30 – 31 Methyl carbons (intense signal).

Troubleshooting & Tips

"Missing" Carboxylic Acid Proton
  • Issue: The signal at ~13 ppm is absent or extremely broad.

  • Cause: Trace water in the DMSO-d₆ is facilitating rapid proton exchange.

  • Solution: Dry the sample. Alternatively, cool the sample to 0°C or -10°C in the NMR probe. Lowering the temperature slows the exchange rate, sharpening the peak.

Broadening of Aromatic Signals
  • Issue: Phenyl ring signals appear broad or undefined.

  • Cause: Restricted rotation around the Pyridine-Phenyl bond (atropisomerism is rare here but possible if aggregated) or paramagnetic impurities.

  • Solution: Ensure the sample is fully dissolved. Run a variable temperature (VT) experiment at 50°C to sharpen the peaks by increasing the rotation rate.

Distinguishing H-3 and H-5
  • Challenge: H-3 and H-5 can be close in shift.

  • Method: Use HMBC .

    • H-3 will show a strong correlation to the Carboxyl Carbon (C=O) (3-bond coupling).

    • H-5 will not show a correlation to the C=O group (too far, 4-5 bonds).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[4] Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons: New York, 2005. (Standard text for AA'BB' systems and Pyridine shifts).
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative online resource for chemical shifts). Link

Sources

Application Note: 4-(4-t-Butylphenyl)picolinic Acid in Asymmetric Ligand Design and C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic catalysis and total synthesis. It focuses on 4-(4-t-Butylphenyl)picolinic acid , a specialized structural scaffold used to construct high-performance chiral ligands (specifically PyOx and PyBox architectures) and as a critical ancillary ligand in remote C-H functionalization.

Executive Summary

4-(4-t-Butylphenyl)picolinic acid represents a "privileged" scaffold in asymmetric synthesis, not as the chiral source itself, but as a tunable electronic and steric modulator for transition metal catalysis. Its 4-position substitution pattern serves two critical functions:

  • Remote Electronic Tuning: The electron-rich t-butylphenyl moiety increases the basicity of the pyridine nitrogen via conjugation, enhancing metal-ligand binding affinity (σ-donation) without sterically crowding the metal center.

  • Solubility & Crystallinity: The lipophilic tail prevents catalyst aggregation in non-polar solvents, a common failure mode in asymmetric palladium and iridium catalysis.

This guide details the protocol for converting this achiral acid into a Chiral 4-Aryl-PyOx Ligand and its subsequent application in enantioselective catalysis.

Mechanistic Insight: The "Remote-Steric" Effect

In asymmetric synthesis, particularly Palladium(II)-catalyzed C-H activation and Iridium-catalyzed hydrogenation , the ligand must balance steric bulk (for stereocontrol) with accessibility.

  • The Problem: Standard picolinic acid ligands often lack the solubility required for low-temperature asymmetric reactions.

  • The Solution: The 4-(4-t-butylphenyl) motif acts as a "solubility anchor."

  • The Mechanism: When converted to a PyOx (Pyridine-Oxazoline) ligand, the phenyl spacer extends the aromatic surface area, facilitating

    
     stacking interactions  with substrates, while the t-butyl group ensures solubility.
    
Diagram 1: Ligand Architecture & Electronic Flow

This diagram illustrates how the 4-position substitution influences the metal center in a derived PyOx complex.

LigandMechanism cluster_effect Electronic & Steric Modulation Acid 4-(4-t-Butylphenyl) picolinic Acid PyOx Chiral PyOx Ligand (Active Catalyst) Acid->PyOx 1. Amidation (Chiral AA) 2. Cyclization Metal Pd(II) / Ir(I) Center PyOx->Metal Bidentate Coordination (N,N-Chelation) Substrate Prochiral Substrate Metal->Substrate Enantioselective Functionalization TBu 4-t-Butylphenyl Group (Remote Tuner) TBu->PyOx Inductive/Resonance Donation Binding Enhanced N-Metal Sigma Donation TBu->Binding Increases Basicity Binding->Metal Stabilizes High Oxidation States

Caption: Transformation of the achiral acid scaffold into a chiral PyOx ligand, highlighting the remote electronic influence of the t-butylphenyl group on the metal center.

Experimental Protocols

Protocol A: Synthesis of Chiral (S)-4-t-Butylphenyl-PyOx Ligand

Objective: Synthesize a chiral ligand for asymmetric conjugate addition or Heck reactions. Starting Material: 4-(4-t-Butylphenyl)picolinic acid. Chiral Source: (S)-Valinol or (S)-tert-Leucinol.

Step-by-Step Methodology:
  • Activation (Acid Chloride Formation):

    • Charge a flame-dried flask with 4-(4-t-Butylphenyl)picolinic acid (1.0 equiv) and dry DCM (0.2 M).

    • Add catalytic DMF (2 drops) followed by slow addition of Oxalyl Chloride (1.2 equiv) at 0°C.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield the crude acid chloride. Note: Do not purify.

  • Amidation:

    • Redissolve the acid chloride in dry DCM.

    • Add (S)-tert-Leucinol (1.1 equiv) and Triethylamine (2.5 equiv) at 0°C.

    • Stir for 4 hours. Quench with sat. NaHCO₃.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Isolate the intermediate hydroxy-amide via flash chromatography (Hexane/EtOAc).

  • Cyclization (The PyOx Formation):

    • Dissolve the hydroxy-amide in dry DCM (0.1 M).

    • Add DAST (Diethylaminosulfur trifluoride) (1.2 equiv) at -78°C. Caution: DAST is corrosive.

    • Stir for 1 hour, then warm to RT overnight.

    • Alternative (Non-DAST): Use MsCl/Et₃N followed by reflux in toluene.

    • Purification: Silica gel chromatography (typically 10-20% EtOAc in Hexanes).

Yield Expectation: 65-75% overall yield. Characterization: ¹H NMR should show the diagnostic oxazoline ring protons (approx. 4.0–4.5 ppm) and the distinct t-butyl singlet (1.3 ppm).

Protocol B: Asymmetric Pd(II)-Catalyzed C-H Alkylation

Application: Using the derived PyOx ligand for the enantioselective C-H functionalization of prochiral substrates.

ReagentEquivalentsRole
Substrate 1.0Prochiral ketone/amide
Pd(OAc)₂ 0.1 (10 mol%)Pre-catalyst
(S)-Ligand (from Protocol A) 0.12 (12 mol%)Chiral Controller
Ag₂CO₃ 2.0Oxidant/Halide Scavenger
Alkyl Boronic Acid 1.5Coupling Partner
t-Amyl Alcohol Solvent0.1 M Concentration
Workflow:
  • Complexation: In a glovebox, mix Pd(OAc)₂ and the (S)-Ligand in t-Amyl alcohol. Stir at 40°C for 30 mins to form the L-Pd(OAc)₂ active species. Color change to orange/yellow is expected.

  • Reaction Assembly: Add the substrate, alkyl boronic acid, and Ag₂CO₃ to the vial.

  • Execution: Seal and heat to 80°C for 24 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via HPLC (Chiralpak columns).

Troubleshooting & Optimization

The 4-(4-t-butylphenyl) moiety introduces specific physical properties that must be managed:

  • Issue: Poor Solubility of Catalyst.

    • Cause: The large aromatic surface area can cause

      
      -stacking aggregation.
      
    • Fix: Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v). The fluorinated solvent disrupts aggregation and often accelerates C-H activation steps.

  • Issue: Low Enantioselectivity (ee).

    • Cause: The "bite angle" of the PyOx ligand might be too flexible.

    • Fix: Switch the chiral backbone from Valinol (iPr) to tert-Leucinol (tBu) or Indanol . The bulkier chiral group forces the substrate into a tighter binding pocket, leveraging the remote bulk of the picolinic acid backbone.

Pathway Visualization: Catalytic Cycle

The following diagram details the enantioselective C-H activation cycle, emphasizing where the ligand exerts stereocontrol.

CatalyticCycle Pd_Pre Pd(OAc)2 + Ligand Active L*-Pd(II) Species (Active Catalyst) Pd_Pre->Active Complexation Coord Substrate Coordination Active->Coord Substrate Binding CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act Stereo-determining Step Ox_Add Transmetallation (R-B(OH)2) CH_Act->Ox_Add Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Add->Red_Elim Red_Elim->Active Re-oxidation (Ag I -> Ag 0) Product Chiral Product Red_Elim->Product

Caption: Catalytic cycle for Pd-catalyzed asymmetric C-H activation. The ligand (L) dictates the stereochemistry during the C-H cleavage step.*

References

  • Original Synthesis of PyOx Ligands

    • Siyutkin, D. E., et al. (2013). "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand." Beilstein Journal of Organic Chemistry, 9, 1860–1866.
  • Picolinic Acids in C-H Activation (Jin-Quan Yu Group)

    • Engle, K. M., et al. (2015). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 137(1), 272–282.
  • Electronic Tuning of Pyridine Ligands

    • Li, X., et al. (2020).
  • Commercial Availability & Properties

    • Sigma-Aldrich Product Sheet: 4-(tert-Butyl)picolinic acid (Analogous structure for property comparison).

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-t-Butylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and yield optimization of 4-(4-t-Butylphenyl)picolinic acid. This molecule is a key building block in pharmaceutical research and materials science. Achieving high yields can be challenging due to the electronic nature of the pyridine ring and potential competing side reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just protocols but the underlying scientific rationale to empower your experimental design.

Our primary focus will be on the most common and robust synthetic strategy: a Palladium-catalyzed cross-coupling reaction (specifically Suzuki-Miyaura) to form the C-C bond, followed by hydrolysis to yield the final product.

Core Synthesis Workflow

The synthesis is typically a two-step process. Understanding this workflow is critical for effective troubleshooting.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Conversion to Final Product A Starting Materials (e.g., 4-Halopicolinate Ester + 4-t-Butylphenylboronic Acid) B Suzuki-Miyaura Cross-Coupling - Pd Catalyst - Ligand - Base A->B C Intermediate Product (Ester Precursor) B->C D Hydrolysis (Acid or Base Catalyzed) C->D Workup E Purification (Extraction & Recrystallization) D->E F Final Product 4-(4-t-Butylphenyl)picolinic acid E->F

Caption: General two-step synthesis workflow.

Troubleshooting Guide & FAQs

Part 1: The Cross-Coupling Reaction (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming the aryl-aryl bond between the pyridine and phenyl rings.[1][2] However, pyridine substrates can present unique challenges.

Question 1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most likely causes?

This is the most common issue. A failed coupling reaction is typically due to one of five key areas: catalyst system, reaction conditions, or starting material integrity.

Troubleshooting Flowchart: Low Coupling Yield

G Start Low Coupling Yield A 1. Catalyst & Ligand Is the catalyst active? Is the ligand appropriate? Start->A B 2. Base & Solvent Is the base strong enough? Is the solvent system correct? Start->B C 3. Starting Materials Are they pure and dry? Is the boronic acid degrading? Start->C D 4. Reaction Conditions Is the temperature optimal? Was oxygen excluded? Start->D

Caption: Key areas to investigate for low yield.

  • Expertise & Causality:

    • Catalyst/Ligand System: The Palladium catalyst's active form is Pd(0). The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Using bulky, electron-rich phosphine ligands is crucial.[3] These ligands accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition.

    • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetallation.[4] For pyridine substrates, a moderately strong base like K₃PO₄ or K₂CO₃ is often more effective than very strong bases which can promote side reactions.

    • Starting Material Quality: Arylboronic acids are prone to degradation via homocoupling and protodeboronation, especially if impure or stored improperly.[1] Using fresh, high-purity boronic acid is critical. Similarly, the 4-halopicolinate starting material must be pure.

Question 2: What is the best starting material: a 4-chloro, 4-bromo, or 4-iodopicolinate?

The choice of halide affects the rate of oxidative addition, a key step in the catalytic cycle.

Halide (on Picolinate)Reactivity in Oxidative AdditionCost & AvailabilityRecommendation
Iodo Fastest (C-I bond is weakest)Highest CostIdeal for difficult couplings, but often not necessary.
Bromo Good balance of reactivity and stabilityModerate CostRecommended starting point. It provides reliable reactivity without the high cost of the iodo- a alogue.[5]
Chloro Slowest (C-Cl bond is strongest)Lowest CostRequires a more active catalyst system (e.g., specialized ligands like SPhos or RuPhos) and potentially higher temperatures.[2]

Question 3: I am seeing significant amounts of a biphenyl byproduct (4,4'-di-tert-butylbiphenyl). How can I prevent this?

This byproduct arises from the homocoupling of your 4-tert-butylphenylboronic acid.

  • Causality: Homocoupling is often promoted by the presence of oxygen and an insufficiently active catalyst that favors this side reaction pathway.

  • Solutions:

    • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for 15-30 minutes. Maintain an inert atmosphere throughout the reaction.

    • Use High-Purity Boronic Acid: Older or impure boronic acid is more susceptible to homocoupling.

    • Stoichiometry Control: Use a slight excess, but not a large excess, of the boronic acid (e.g., 1.1-1.2 equivalents).

    • Ligand Choice: Bulky phosphine ligands can sterically hinder the homocoupling pathway.[3]

Part 2: The Hydrolysis Step

Converting the intermediate ester (or nitrile, in an alternative synthesis) to the final carboxylic acid is the final chemical transformation.

Question 4: My hydrolysis of the methyl/ethyl picolinate ester is slow or incomplete. How can I drive it to completion?

Ester hydrolysis on an electron-deficient pyridine ring can be sluggish.

  • Causality: The reaction requires a nucleophilic attack on the ester's carbonyl carbon. While saponification (base-catalyzed hydrolysis) is common, the resulting carboxylate must be protonated in a separate acidification step.

  • Troubleshooting:

    • Switch to Lithium Hydroxide (LiOH): If NaOH or KOH is ineffective, switching to LiOH in a solvent system like THF/water or Methanol/water can be more effective.

    • Increase Temperature: Refluxing the reaction mixture will significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition.

    • Acid Hydrolysis: An alternative is to heat the ester under reflux with a strong acid like 6M HCl.[6] This directly produces the carboxylic acid hydrochloride salt.

Question 5: I am considering a synthetic route starting from 4-(4-t-Butylphenyl)picolinonitrile. What are the best conditions for nitrile hydrolysis?

Hydrolyzing the nitrile is a robust but often harsh method. The reaction proceeds in two stages: first to an amide, then to the carboxylic acid.[7]

  • Expertise & Protocol:

    • Acid Hydrolysis: This is the most common method. Refluxing the nitrile in concentrated aqueous acid (e.g., 6M H₂SO₄ or concentrated HCl) is effective.[8] The nitrogen atom is converted into an ammonium salt (e.g., (NH₄)₂SO₄).

    • Alkaline Hydrolysis: Refluxing with a strong base like aqueous NaOH will produce the sodium salt of the carboxylic acid and ammonia gas.[6] The reaction mixture must then be acidified with a strong acid (e.g., HCl) to precipitate the final product.[7]

Part 3: Purification

Question 6: I am struggling to purify the final product. What is a reliable method?

4-(4-t-Butylphenyl)picolinic acid is an amphoteric compound, which can complicate purification. A pH-based extraction is the most effective strategy.

  • Expertise & Protocol:

    • Initial Workup: After the reaction (e.g., hydrolysis), adjust the pH of the aqueous solution to ~3-4 with a suitable acid (like HCl) or base (like NaOH). This should precipitate the crude product, as it is least soluble near its isoelectric point. Filter the solid.

    • Acid-Base Extraction:

      • Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH) to form the sodium salt, which is water-soluble.

      • Wash this basic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic, organic-soluble impurities.

      • Carefully re-acidify the clean aqueous layer with a strong acid (e.g., 3M HCl) dropwise with stirring. The pure picolinic acid will precipitate out.

      • Filter the solid, wash with cold deionized water to remove salts, and dry thoroughly under vacuum.

    • Recrystallization: If further purification is needed, recrystallize the solid from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.

Recommended Experimental Protocol

This protocol for a Suzuki-Miyaura coupling is a reliable starting point for optimization.

Step 1: Synthesis of Ethyl 4-(4-t-butylphenyl)picolinate

  • To a round-bottom flask, add ethyl 4-chloropicolinate (1.0 equiv), 4-tert-butylphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.

Step 2: Hydrolysis to 4-(4-t-butylphenyl)picolinic acid

  • Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (as monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~4 with 1M HCl. A white precipitate should form.

  • Filter the solid, wash with cold water, and dry under high vacuum to yield the final product.

References

  • Brittain, W. D. G., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gagnon, D., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hilton, M. J., et al. (2020). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Honors Theses. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Conditions for the Preparation of Coupled Pyridine 2a. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Ferretti, V., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Magnetochemistry. Available at: [Link]

  • Gagnon, D., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. National Institutes of Health. Available at: [Link]

  • Maleki, A., et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Singer, A. W., & McElvain, S. M. (1934). Picolinic acid hydrochloride. Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ferretti, V., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. Available at: [Link]

  • Google Patents. (1966). US3245998A - Processes for the production of picolinic acid derivatives.
  • Liu, Z.-L., et al. (2007). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E. Available at: [Link]

  • Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2025). Intensification of Picolinic Acid Extraction with Tri-n-Butylphosphate and Tri-n-Octylamine in Three Different Diluents. Available at: [Link]

  • Liu, L., et al. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. MDPI. Available at: [Link]

  • Singh, P., et al. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. Available at: [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). OCR A-Level Chemistry Notes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Google Patents. (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.

Sources

Technical Support Center: Purification of 4-(4-t-Butylphenyl)picolinic acid

[1]

Case ID: PUR-TBPPA-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Overcoming Amphiphilic and Zwitterionic Challenges in Picolinic Acid Derivatives[1]

Executive Summary: The "Amphiphilic Trap"

Researchers working with 4-(4-t-Butylphenyl)picolinic acid often encounter a unique set of purification failures. This molecule presents a "Jekyll and Hyde" physicochemical profile:

  • The Head: The picolinic acid moiety is zwitterionic and highly polar.

  • The Tail: The tert-butylphenyl group is highly lipophilic and bulky.

This combination creates a molecule that resists standard "like-dissolves-like" purification.[1][2] It often refuses to dissolve in pure water (due to the tail) yet oils out of non-polar solvents (due to the head). Furthermore, the pyridine nitrogen acts as a "soft" ligand, binding palladium catalysts with high affinity, complicating removal.

This guide provides a self-validating troubleshooting protocol to resolve these specific issues.

Module 1: Dissolution & Extraction Strategy

User Query: "I cannot get the crude solid to dissolve fully in organic solvents for extraction, but it's also insoluble in water. How do I separate it from inorganic salts?"

Technical Diagnosis: You are likely attempting to handle the molecule at its Isoelectric Point (pI) , where it exists as a neutral zwitterion with minimum solubility in both aqueous and organic media.

The Protocol: pH-Swing Extraction Do not attempt to extract the neutral molecule directly. You must force it into an ionic state to manipulate its solubility.

  • The Anionic Swing (Dissolution):

    • Suspend the crude solid in 0.5 M NaOH (or KOH).

    • Mechanism:[1][3][4] At pH > 7, the carboxylic acid deprotonates (

      
      ).[1] The molecule becomes an anionic surfactant. It should dissolve completely in the aqueous base.
      
    • Action: Wash this aqueous layer with a non-polar solvent (e.g., Hexanes or TBME ). This removes non-polar impurities (e.g., unreacted 4-t-butylphenylboronic acid or phosphine ligands) while keeping your product in the water layer.[1]

  • The Cationic Swing (Optional - Only if Anionic fails):

    • If the impurity profile requires acid washing, dissolve in 1.0 M HCl .

    • Mechanism:[1][3][4] At pH < 1, the pyridine nitrogen protonates (

      
      ).
      
    • Warning: The chloride salt of this specific derivative may precipitate due to the lipophilic tail (the "common ion effect" with Cl-). If precipitation occurs, stick to the Anionic Swing.

Data Table 1: Solvent Compatibility Matrix

StatepH ZonePredominant SpeciesSolubility (Water)Solubility (DCM/EtOAc)
Cationic pH < 1.5Pyridinium (

)
HighLow
Isoelectric pH 2.5 - 4.5Zwitterion (

)
Very Low (Precipitates) Low (Oils out)
Anionic pH > 6.0Carboxylate (

)
High (Soapy)Low
Module 2: Palladium Removal (The Pyridine Problem)

User Query: "My product is off-white/gray even after column chromatography. I suspect residual Palladium from the Suzuki coupling."

Technical Diagnosis: Pyridine derivatives are notorious Pd scavengers. The pyridine nitrogen coordinates to Pd(II), carrying it through standard silica columns. Standard aqueous washes (EDTA/Brine) are often ineffective because the Pyridine-Pd bond is kinetically inert.

The Protocol: Thiol-Based Scavenging You must use a scavenger with a higher affinity for Pd than the pyridine nitrogen. Sulfur (soft base) beats Nitrogen (borderline base).[1]

  • Reagent: Trithiocyanuric Acid (TMT) or Thiosalicylic Acid .

  • Workflow:

    • Dissolve the crude product in THF or DMF (if solubility is an issue).

    • Add SiliaMetS® Thiol or polymer-bound TMT (0.5 eq relative to Pd loading).[1]

    • Stir at 50°C for 4 hours . Room temperature is often insufficient to break the Pyridine-Pd complex.

    • Filter through a 0.45 µm pad.

Visualization: Purification Decision Tree

PurificationLogicStartCrude Reaction Mixture(Suzuki Coupling)SolubilityCheckIs solid soluble in0.5M NaOH?Start->SolubilityCheckDissolveBaseDissolve in NaOH (pH > 10)Form AnionSolubilityCheck->DissolveBaseYesWashOrganicWash with TBME/Hexane(Remove Boronic Acid/Ligands)DissolveBase->WashOrganicPrecipitateAcidify to pH 3.5 (Isoelectric Point)Precipitate ZwitterionWashOrganic->PrecipitateColorCheckIs Solid Gray/Brown?Precipitate->ColorCheckScavengeDissolve in THFAdd Thiol Scavenger (50°C)ColorCheck->ScavengeYesRecrystallizeRecrystallize(EtOH or MeCN)ColorCheck->RecrystallizeNoScavenge->RecrystallizeFinalPure 4-(4-t-Butylphenyl)picolinic acidRecrystallize->Final

Caption: Figure 1. Logic flow for the purification of amphiphilic picolinic acid derivatives, prioritizing pH-swing extraction and metal scavenging.

Module 3: Chromatography Troubleshooting

User Query: "The compound streaks badly on silica gel (tailing). I'm losing yield in mixed fractions."

Technical Diagnosis: The acidic silica protons interact with the basic pyridine nitrogen, causing peak broadening. However, adding too much base (Triethylamine) can ionize the carboxylic acid, causing it to stick to the silica baseline.

The Protocol: The "Buffered" Mobile Phase You need to deactivate the silica without creating a salt.

  • Modifier: Use 1% Acetic Acid in your mobile phase (e.g., DCM:MeOH:AcOH).

    • Why Acid? Counter-intuitively, keeping the mobile phase slightly acidic (pH 3-4) keeps the carboxylic acid protonated (neutral COOH) and suppresses the ionization of the pyridine (keeping it largely uncharged or paired).

    • Alternative: If you must use a basic modifier, use 1% Triethylamine (TEA) , but be prepared for the product to elute as the triethylammonium salt, which will require a subsequent acid wash to remove the TEA counter-ion.

  • Recommended Gradient:

    • Solvent A: DCM + 1% AcOH

    • Solvent B: MeOH + 1% AcOH[1]

    • Gradient: 0% to 10% B. (The t-butyl group makes it move faster than unsubstituted picolinic acid).[1]

Module 4: Crystallization (The Isoelectric Precipice)

User Query: "I tried to recrystallize from Ethanol, but it oiled out."

Technical Diagnosis: "Oiling out" is common for molecules with large lipophilic domains (t-butylphenyl) when they are forced out of solution too quickly or at the wrong pH.[1]

The Protocol: Controlled Isoelectric Precipitation Instead of thermal recrystallization (heat/cool), use pH-controlled precipitation .

  • Dissolution: Dissolve the semi-pure solid in a minimum amount of water/methanol (1:1) at pH 10 (using NaOH).

  • Titration: Slowly add 1M HCl dropwise while stirring vigorously.

  • The Critical Zone: Monitor the pH. As you approach pH 3.5 - 4.0 (the approximate pI), the solution will become cloudy.

  • Ripening: Stop adding acid once the cloudiness persists. Heat the suspension to 50°C for 30 minutes (Ostwald ripening), then let it cool slowly to room temperature. This converts the amorphous "oil" into defined crystals.

Visualization: Zwitterion Equilibrium

ZwitterionCationCationic Form(pH < 1)SolubleZwitterionZwitterion (Neutral)(pH ~3.5)INSOLUBLE (Precipitates)Cation->Zwitterion-H+Zwitterion->Cation+H+AnionAnionic Form(pH > 7)Soluble (Soapy)Zwitterion->Anion-H+Anion->Zwitterion+H+

Caption: Figure 2. The solubility window of picolinic acid derivatives. Purification relies on targeting the central Zwitterionic state for isolation.

References
  • Sigma-Aldrich. 5-(4-tert-Butylphenyl)-2-pyridinecarboxylic acid Product Specification. Link

  • Robeyns, K. et al. (2018). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystal Growth & Design. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. (Context on Pd removal from pyridines). Link[1]

  • Biotage. How to Remove Palladium in three easy steps. Technical Note. Link

  • Fernandes, A. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI Processes. Link[1]

Technical Support Center: 4-(4-t-Butylphenyl)picolinic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TBP-PIC-CRYST-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Compound: 4-(4-t-Butylphenyl)picolinic acid Key Challenge: This molecule combines a polar, zwitterionic headgroup (picolinic acid) with a bulky, lipophilic tail (4-t-butylphenyl).[1][2] This "amphiphilic" nature creates a high risk of oiling out during acidification and complicates solvent selection.[2] Unlike simple picolinic acid, which is water-soluble, the tert-butyl derivative is hydrophobic, requiring specific organic/aqueous solvent ratios for successful crystallization.[1][2]

This guide addresses the four most common failure modes: Oiling Out, Palladium Contamination, Low Yield (pH issues), and Boronic Acid Impurities.[2]

Module 1: The "Oiling Out" Phenomenon

User Complaint: "I acidified my reaction mixture, but instead of crystals, a sticky gum/oil formed at the bottom."

Root Cause Analysis

The tert-butyl group significantly lowers the melting point and increases lipophilicity.[2] If you acidify an aqueous solution rapidly, or at a temperature above the "oiling out limit" (metastable zone), the compound separates as a liquid phase before it can organize into a crystal lattice.[2]

Troubleshooting Protocol

The "Reverse Addition" Technique Instead of adding acid to your mixture, add your mixture to the acid.[2]

  • Preparation: Dissolve your crude salt (carboxylate form) in a water/methanol mixture (2:1 ratio). Ensure it is fully dissolved.[2]

  • Receiver: Prepare a flask with dilute HCl (pH ~2) under vigorous stirring at room temperature or slightly cooled (15°C) .

  • Addition: Dropwise add the product solution into the acidic receiver.

    • Why? This keeps the product concentration low relative to the acid, favoring rapid nucleation over oil formation.

  • Maturation: Once addition is complete, heat the slurry to 50°C (do not reflux) for 30 minutes to allow Ostwald Ripening (fines dissolve, large crystals grow), then cool slowly to 4°C.

Data Table: Solvent System Efficacy

Solvent SystemOutcomeRisk LevelNotes
Water (pH 3-4) Gum/OilHighToo hydrophobic; lacks solubility for crystal growth.[1][2]
Ethanol (Pure) High SolubilityMediumHard to crash out; yield loss is significant.[2]
EtOH/Water (1:1) Optimal LowBalances lipophilicity (EtOH) with ionic insolubility (Water).[1][2]
DCM/Hexane Amorphous SolidMediumGood for extraction, bad for crystallization.[2][3]

Module 2: Palladium Removal (Grey/Black Crystals)

User Complaint: "My product is off-white or grey. I suspect residual Palladium from the Suzuki coupling."

Root Cause Analysis

Picolinic acid derivatives are excellent chelators.[2] The nitrogen and carboxylic acid moieties bind tightly to residual Palladium (Pd) from the synthesis, preventing standard filtration from removing it.[2]

Troubleshooting Protocol

The "Chelation Competition" Method You must introduce a ligand that binds Pd stronger than your product.[2]

  • Dissolution: Dissolve crude product in 1M NaOH (forms the sodium salt).

  • Scavenger Addition: Add N-Acetylcysteine (10 mol% relative to Pd) or Thiol-functionalized Silica (e.g., SiliaMetS® Thiol).[1][2]

  • Digestion: Stir at 50°C for 1 hour.

  • Filtration: Filter through a Celite pad to remove the Pd-Scavenger complex.[2]

  • Precipitation: Acidify the clear filtrate to pH 3.5 to recover the product.

Expert Insight: Do not use activated carbon alone. Picolinic acids often adsorb irreversibly to carbon, leading to massive yield loss.[2]

Module 3: Yield Optimization (The Isoelectric Trap)

User Complaint: "I acidified to pH 1, but my yield is only 40%."

Root Cause Analysis

Picolinic acids are zwitterionic.[2]

  • pH > 7: Anionic (Carboxylate) → Soluble.[2]

  • pH < 1: Cationic (Pyridinium) → Soluble.[2]

  • pH ~3-4: Neutral (Zwitterion) → Insoluble (Precipitates). [1][2]

If you overshoot the acidification (going to pH 1), you re-dissolve your product as the hydrochloride salt.[2]

Visualization: The Solubility/pH Swing

pH_Swing cluster_0 Soluble Zones cluster_1 Target Zone Node_High_pH pH > 8 Anionic Form (Soluble) Node_Isoelectric pH 3.5 ± 0.5 Neutral Zwitterion (Precipitate) Node_High_pH->Node_Isoelectric Add HCl (Slowly) Node_Low_pH pH < 1 Cationic Form (Soluble) Node_Isoelectric->Node_Low_pH Overshoot! (Add NaOH to fix)

Figure 1: The solubility profile of picolinic acid derivatives. The "Sweet Spot" for crystallization is narrow (pH 3-4).[1][2]

Module 4: Impurity Rejection (Boronic Acids)

User Complaint: "NMR shows peaks around 7.5-8.0 ppm that shouldn't be there. It's unreacted boronic acid."[1]

Root Cause Analysis

4-t-butylphenylboronic acid is also lipophilic and can co-precipitate with your product if the workup is not strictly biphasic.[1][2]

Troubleshooting Protocol

The "Phase-Switch" Wash Leverage the acidity difference.[2] Boronic acids are very weak acids (pKa ~9-10), while picolinic acid is stronger (pKa ~5).[1][2]

  • Biphasic Setup: Dissolve crude mixture in Ethyl Acetate (organic) and Water.[2]

  • Base Extraction: Add NaHCO3 (sat. aq).

    • Mechanism:[1][4] This extracts the Picolinic Acid (into water) but leaves the Boronic Acid (mostly) in the Ethyl Acetate.

  • Separation: Discard the organic layer (contains boronic acid + neutral impurities).[2]

  • Acidification: Acidify the aqueous layer (now containing your product) to pH 3.5 to precipitate pure product.[2]

Summary Workflow Diagram

Workflow Start Crude Reaction Mixture (Suzuki Coupling) Step1 1. Dissolve in dilute NaOH (pH > 10) Start->Step1 Step2 2. Wash with Ethyl Acetate Step1->Step2 Decision1 Organic Layer (Discard) Step2->Decision1 Boronic Acids Neutral Organics Decision2 Aqueous Layer (Contains Product) Step2->Decision2 Step3 3. Add Scavenger (Thiol) Heat 50°C, 1h Decision2->Step3 Remove Pd Step4 4. Filter (Celite) Step3->Step4 Step5 5. Add MeOH (30% vol) Prevents Oiling Step4->Step5 Step6 6. Acidify to pH 3.5 (Slow Addition) Step5->Step6 End Pure Crystalline Solid Step6->End

Figure 2: The optimized "Sandwich" purification protocol for lipophilic picolinic acids.

References

  • General Solubility of Picolinic Acids

    • Source: Lacerda, T. et al. "Solubility and Crystallization Studies of Picolinic Acid."[2] MDPI Processes, 2023.

    • Relevance: Establishes the baseline solubility profile (High water solubility)
    • [1][2]

  • Suzuki Coupling Purification

    • Source: BenchChem Technical Support.[2][5] "Refining Purification Methods for Suzuki Coupling Reaction Products."

    • Relevance: Defines standard impurity profiles (Boronic acids, Pd)
  • Palladium Removal Strategies

    • Source: Garrett, C. E., & Prasad, K.[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.[2]

    • Relevance: Authoritative review on using thiol scavengers vs.
    • [1][2]

  • Crystallization of Lipophilic Acids

    • Source: Tung, H. et al. "Crystallization of Organic Compounds: An Industrial Perspective."[2] Wiley-AIChE, 2009.[1][2]

    • Relevance: Provides the theoretical basis for "Oiling Out" mechanisms and the "Reverse Addition" technique.[2]

    • [1][2]

Sources

Technical Support Center: 4-(4-t-Butylphenyl)picolinic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-t-Butylphenyl)picolinic acid and its metal complexes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, addressing common stability issues encountered during experimental work. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions to ensure the integrity and reproducibility of your results.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific problems you may encounter during the synthesis, purification, and handling of 4-(4-t-Butylphenyl)picolinic acid complexes.

Issue 1: Poor or Inconsistent Yield of the Metal Complex

You're following a standard protocol for the synthesis of a metal complex with 4-(4-t-Butylphenyl)picolinic acid, but the yield is significantly lower than expected or varies between batches.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Picolinic Acid: The carboxylate group of the picolinic acid must be deprotonated to effectively coordinate with the metal center. The bulky 4-(4-t-Butylphenyl) substituent can sterically hinder the approach of a base.

    • Solution: Ensure the base used is strong enough and added in a slight excess. Consider using a non-coordinating base to avoid competition with the picolinic acid for the metal center. The reaction pH should be carefully monitored and adjusted to favor the deprotonated form of the ligand.

  • Side Reactions During Synthesis: Picolinic acid derivatives can sometimes undergo side reactions, such as bis-acylation, especially when using activating agents like oxalyl chloride to form an acid chloride intermediate.[1]

    • Solution: Carefully control the reaction temperature, as lower temperatures can often minimize side product formation.[1] Optimize the stoichiometry of your reactants to avoid using a large excess of the picolinic acid or activating agent.

  • Precipitation of Reactants: The solubility of 4-(4-t-Butylphenyl)picolinic acid and the metal salt in the chosen solvent system is crucial. If either reactant is not fully dissolved, the reaction will be incomplete.

    • Solution: Screen a variety of solvents to find an optimal system where both the ligand and the metal salt are readily soluble at the reaction temperature. Picolinic acid itself shows variable solubility in different polar solvents, being highly soluble in water but less so in ethanol and acetonitrile.[2][3] The bulky nonpolar t-butylphenyl group will further influence this solubility profile.

  • Suboptimal Reaction Conditions: The reaction kinetics for complex formation can be sensitive to temperature and reaction time.

    • Solution: Systematically vary the reaction temperature and time to determine the optimal conditions for your specific complex. Monitor the reaction progress using techniques like TLC or LC-MS to identify when the reaction has reached completion.

Issue 2: Difficulty in Obtaining High-Quality Crystals for X-ray Diffraction

You've successfully synthesized the complex, but obtaining single crystals suitable for X-ray crystallography is proving to be a challenge, resulting in amorphous powders, microcrystalline material, or poorly diffracting crystals.

Potential Causes and Solutions:

  • High Conformational Flexibility: The presence of the t-butylphenyl group can introduce a degree of conformational flexibility, which can make it difficult for the molecules to pack into a well-ordered crystal lattice.[4][5]

    • Solution: Employ a wider range of crystallization techniques. Slow evaporation is a common starting point, but consider vapor diffusion (liquid-liquid or liquid-gas) and slow cooling methods. Screening a diverse set of solvent systems and co-solvents can help to find conditions that favor a single, stable conformation.

  • Rapid Precipitation: If the complex is poorly soluble in the crystallization solvent, it may crash out of solution as an amorphous powder rather than forming ordered crystals.

    • Solution: Choose a solvent system where the complex has moderate solubility. You want the solution to be saturated, but not so supersaturated that precipitation is instantaneous. Using a solvent/anti-solvent system can provide finer control over the rate of crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.

    • Solution: Ensure your complex is of the highest possible purity before setting up crystallization trials. Techniques like column chromatography or recrystallization may be necessary to remove any unreacted starting materials or side products.

Issue 3: Decomposition of the Complex During Work-up or Storage

The synthesized complex appears to be unstable, showing signs of decomposition (e.g., color change, precipitation) during purification, characterization, or upon storage.

Potential Causes and Solutions:

  • Hydrolysis: Metal complexes can be susceptible to hydrolysis, especially if coordinated water molecules are present or if the complex is exposed to moisture in the air. The stability of metal-picolinate complexes can be pH-dependent.[6]

    • Solution: Perform all work-up and storage under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and store the final product in a desiccator. For solution-based applications, consider using buffered solutions to maintain an optimal pH for stability.

  • Thermal Instability: While many metal-picolinate complexes are thermally stable, the specific stability of your complex will depend on the metal center and the overall coordination environment. Some complexes begin to decompose at elevated temperatures.[7][8]

    • Solution: Avoid excessive heating during purification (e.g., when removing solvent under reduced pressure). If thermal analysis (TGA/DSC) is available, determine the decomposition temperature of your complex to establish safe handling and storage temperatures.

  • Photodegradation: Picolinic acid and its derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.[9]

    • Solution: Protect the complex from light by storing it in amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions whenever possible.

Frequently Asked Questions (FAQs)

Q1: How does the 4-(4-t-Butylphenyl) substituent affect the stability of the resulting metal complexes compared to unsubstituted picolinic acid?

The 4-(4-t-Butylphenyl) group can influence stability in several ways:

  • Steric Hindrance: The bulky nature of this substituent can provide kinetic stability by sterically shielding the metal center from potential incoming ligands that could cause decomposition or ligand exchange. However, this same steric bulk can also make the initial formation of the complex more challenging.

  • Electronic Effects: The phenyl group can influence the electronic properties of the pyridine ring through resonance and inductive effects. The t-butyl group is an electron-donating group, which can increase the electron density on the pyridine nitrogen, potentially strengthening the metal-nitrogen bond.

  • Solubility: The large, nonpolar t-butylphenyl group will significantly impact the solubility of both the free ligand and the resulting metal complexes, generally increasing solubility in nonpolar organic solvents and decreasing it in polar solvents like water. This can be a critical factor in both synthesis and purification.

Q2: What is the expected coordination mode of 4-(4-t-Butylphenyl)picolinic acid?

Picolinic acid and its derivatives typically act as bidentate chelating agents, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group.[10][11] This forms a stable five-membered chelate ring.

Q3: Are there any known degradation pathways for picolinic acid derivatives that I should be aware of?

Yes, both microbial and photochemical degradation pathways have been identified for picolinic acid. Microbial degradation often proceeds through hydroxylation of the pyridine ring.[12][13] Photodegradation can occur upon exposure to sunlight, leading to the formation of various photoproducts.[9] While these pathways have been studied for picolinic acid itself, it is reasonable to assume that similar degradation routes could be possible for its derivatives under certain conditions.

Q4: What analytical techniques are most useful for assessing the stability of my complex?

A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To check for the presence of free ligand or decomposition products in solution over time.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum can indicate decomposition or a change in the coordination environment of the metal center.

  • Mass Spectrometry (MS): To confirm the mass of the intact complex and identify any lower molecular weight fragments that may result from decomposition.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the solid complex.[7][8]

Experimental Protocols & Visualizations

Protocol: General Synthesis of a Metal Complex with 4-(4-t-Butylphenyl)picolinic acid
  • Ligand and Metal Salt Preparation:

    • Dissolve 1.0 equivalent of 4-(4-t-Butylphenyl)picolinic acid in a suitable dry solvent (e.g., methanol, ethanol, or DMF).

    • In a separate flask, dissolve 0.5 equivalents of the metal salt (e.g., a metal(II) chloride or acetate) in the same solvent.

  • Deprotonation and Reaction:

    • To the ligand solution, add 1.1 equivalents of a suitable base (e.g., sodium hydroxide or triethylamine) and stir for 15-30 minutes at room temperature to ensure complete deprotonation.

    • Slowly add the metal salt solution to the deprotonated ligand solution with vigorous stirring.

  • Complex Formation:

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and maintain for several hours (2-24 hours), monitoring the reaction by TLC or LC-MS.

    • A precipitate may form as the reaction progresses.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold solvent to remove any unreacted starting materials.

    • If necessary, recrystallize the product from a suitable solvent system to improve purity.

    • Dry the final product under vacuum.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_ligand Dissolve Ligand deprotonation Deprotonate Ligand prep_ligand->deprotonation Add Base prep_metal Dissolve Metal Salt mixing Mix Reactants prep_metal->mixing deprotonation->mixing Add Metal Salt Solution heating Heat & Stir mixing->heating cooling Cool to RT heating->cooling filtration Vacuum Filtration cooling->filtration washing Wash Solid filtration->washing drying Dry Product washing->drying

Caption: General experimental workflow for the synthesis of metal complexes.

troubleshooting_logic cluster_yield Low/Inconsistent Yield cluster_crystal Poor Crystallinity cluster_decomp Decomposition start Experimental Problem cause_deprot Incomplete Deprotonation start->cause_deprot Low Yield cause_side_rxn Side Reactions start->cause_side_rxn Low Yield cause_solubility Poor Solubility start->cause_solubility Low Yield cause_flex Conformational Flexibility start->cause_flex Poor Crystals cause_precip Rapid Precipitation start->cause_precip Poor Crystals cause_impurity Impurities start->cause_impurity Poor Crystals cause_hydrolysis Hydrolysis start->cause_hydrolysis Decomposition cause_thermal Thermal Instability start->cause_thermal Decomposition cause_photo Photodegradation start->cause_photo Decomposition sol_base Stronger/Excess Base, pH Control cause_deprot->sol_base Solution sol_temp Temperature Control, Stoichiometry cause_side_rxn->sol_temp Solution sol_solvent Solvent Screening cause_solubility->sol_solvent Solution sol_cryst_tech Vary Crystallization Method cause_flex->sol_cryst_tech Solution sol_solubility_cryst Optimize Solubility cause_precip->sol_solubility_cryst Solution sol_purify Purify Before Crystallization cause_impurity->sol_purify Solution sol_inert Inert Atmosphere, Dry Solvents cause_hydrolysis->sol_inert Solution sol_heat Avoid Excessive Heat, TGA cause_thermal->sol_heat Solution sol_light Protect from Light cause_photo->sol_light Solution

Caption: Troubleshooting logic for common stability issues.

References

  • Andre, R. G., & Amador, J. A. (1994). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 60(1), 123-129. [Link]

  • Bercot, E. A., & Rovis, T. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1827-1832. [Link]

  • Celestine, M. J., Bullock, J. L., Boodram, S., Rambaran, V. H., & Holder, A. A. (2015). Interesting properties of p-, d-, and f-block elements when coordinated with dipicolinic acid and its derivatives as ligands: their use as inorganic pharmaceuticals. Reviews in Inorganic Chemistry, 35(2), 57-67. [Link]

  • Holder, A. A., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry. [Link]

  • Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 290(1), 239-245. [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Dowling, D. P., et al. (2021). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Inorganic chemistry, 60(17), 13016–13027. [Link]

  • Li, Y., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(5), 988. [Link]

  • Scott, P. J. H., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 523-527. [Link]

  • Odinity. (2014, March 27). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. [Link]

  • Qiu, J., et al. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Journal of Bacteriology, 201(16), e00077-19. [Link]

  • ResearchGate. (2015, August 29). Coordination Chemistry Reviews. [Link]

  • Magalhães, A. L., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573. [Link]

  • Ritter, K., et al. (2015). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, 44(19), 9166-9177. [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2019). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 9(45), 26239-26245. [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Wisedchaisri, G., & Gonen, T. (2024). Preparing for successful protein crystallization experiments. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 80(Pt 2), 29–38. [Link]

  • ResearchGate. (2025, August 7). Thermal Stability Study of 4-tert-Butylphenol. [Link]

  • Costas, M., et al. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Al-Ktaifani, M. M., et al. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Molecules, 29(1), 123. [Link]

  • Creative Biostructure. (2025, April 9). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • ResearchGate. (2025, August 6). The tert-butyl group in chemistry and biology. [Link]

  • ResearchGate. (2025, August 9). Studies on the Kinetics and Mechanism of Hydrolysis of p-nitrophenyl Picolinate (PNPP) by Unsymmetrical bis-Schiff Base Complexes with Aza-crown Ether or Morpholino Pendants. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Jagdmann, G. E. Jr., & Congreve, M. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D, Structural Biology, 72(Pt 4), 457–468. [Link]

  • Semantic Scholar. (2023, September 20). Transition Metal Mediated Hydrolysis of C−S Bonds. [Link]

  • Corbett, K. D. (2012). Crystallization of Macromolecules. Current protocols in molecular biology, Chapter 17, Unit17.1. [Link]

  • The Organic Chemistry Tutor. (2023, June 12). Solubility Curves and Practice Problems [Video]. YouTube. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 138-142. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Gabdulkhaev, B. F., & Galyametdinov, Y. G. (2023). Protein Crystallography: Achievements and Challenges. International Journal of Molecular Sciences, 24(1), 868. [Link]

  • Der Pharma Chemica. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. [Link]

  • Indian Academy of Sciences. (2010). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn. [Link]

  • UniCA IRIS. (2025, June 17). Thermally Stable Anilate-Based 3D CPs/MOFs. [Link]

  • Al-Ktaifani, M. M., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. Molecules, 27(24), 8758. [Link]

  • ResearchGate. (2023, February 6). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Lukoyanov, A. N., et al. (2025). Partial and complete hydrolysis of metal complexes based on monoiminoacenaphthene-1-ones. CrystEngComm, 27(12), 2234-2242. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading with 4-(4-t-Butylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand's Role

You are likely employing 4-(4-t-Butylphenyl)picolinic acid (hereafter L-tBuPh ) as an ancillary ligand in transition-metal catalyzed C–H functionalization (typically Palladium or Copper) or oxidation reactions (Manganese).

Unlike unsubstituted picolinic acid, L-tBuPh is engineered for lipophilicity . The 4-(4-t-butylphenyl) moiety serves two critical functions:

  • Solubility: It prevents catalyst precipitation in non-polar solvents (Toluene, Xylenes, Dioxane) essential for high-temperature C–H activation.

  • Aggregation Prevention: The steric bulk at the 4-position disrupts the formation of inactive

    
    -oxo or 
    
    
    
    -hydroxo bridged multimers, extending catalyst lifetime at lower loadings.

This guide addresses the specific challenge of lowering catalyst loading (from standard 10 mol% down to <2 mol%) while maintaining conversion.

Mechanism & Causality: Why Loading Optimization Fails

To optimize, you must understand the failure modes. In C–H activation, this ligand typically operates via a Concerted Metalation-Deprotonation (CMD) mechanism.[1]

The CMD Pathway (Visualization)

The ligand acts as an internal base, shuttling a proton from the substrate to the bulk base. If loading is too low, the "proton shuttle" breaks down due to competitive binding or catalyst decomposition.

CMD_Mechanism Pd_Prec Pd(OAc)2 (Precursor) Active_Cat Active Species [Pd(L-tBuPh)(OAc)] Pd_Prec->Active_Cat + L-tBuPh (1:2 Ratio) Transition CMD Transition State (Ligand accepts H+) Active_Cat->Transition + Substrate Decomp Inactive Pd Black (Aggregation) Active_Cat->Decomp Low Ligand Conc. (Instability) Substrate Substrate (C-H Bond) Substrate->Transition Product C-H Functionalized Product Transition->Product Reductive Elim. Product->Active_Cat Regeneration

Figure 1: The CMD catalytic cycle. Note the red dashed line: insufficient ligand concentration leads to rapid catalyst death (aggregation), which is the primary barrier to lowering loading.

Optimization Protocol: Reducing Loading from 10% to 1%

Do not simply dilute the reaction.[2] You must alter the Ligand-to-Metal Ratio (L:M) . As metal concentration drops, the relative concentration of ligand must often increase to protect the active species.

Step-by-Step Optimization Workflow
ParameterStandard Condition (Starting Point)Optimized Low-Loading ConditionRationale
Pd Source Pd(OAc)₂ (10 mol%)Pd(OAc)₂ (1-2 mol%)Lower metal reduces cost/purification burden.
Ligand (L-tBuPh) 10-20 mol% (1:1 to 2:1 L:M)4-8 mol% (2:1 to 4:1 L:M) Critical: Higher L:M ratio stabilizes the trace metal preventing "catalyst death."
Solvent t-Amyl Alcohol / AcOHToluene or Trifluorotoluene L-tBuPh is designed for non-polar solvents. Switch away from protic solvents to maximize its solubility benefit.
Concentration 0.1 M0.25 - 0.5 M Higher global concentration increases collision frequency, compensating for lower catalyst count.

Troubleshooting Guide (FAQ)

Category 1: Reaction Stalls / Incomplete Conversion

Q: I dropped the Pd loading to 2 mol%, and the reaction stops at 40% conversion. Adding more catalyst later doesn't help. Why?

  • Diagnosis: Catalyst Poisoning or Product Inhibition.

  • The Science: The L-tBuPh ligand might be getting sequestered by the product (if the product is a strong Lewis base). Alternatively, the Pd has aggregated into Pd-black.

  • Solution:

    • Increase L:M Ratio: Try 1 mol% Pd with 4 mol% L-tBuPh . The excess ligand keeps the Pd soluble.

    • Check Oxidant: If using Ag₂CO₃ or Benzoquinone, ensure the oxidant isn't degrading the ligand.

Q: My reaction mixture turns black immediately. Is this normal?

  • Diagnosis: Rapid Catalyst Decomposition (Pd-Black formation).

  • The Science: This indicates the L-tBuPh is not coordinating fast enough to stabilize the Pd(II) species before it reduces to Pd(0) and aggregates.

  • Solution: Perform a Pre-complexation Step . Stir Pd(OAc)₂ and L-tBuPh in the solvent at 60°C for 30 minutes before adding the substrate and oxidant. This ensures the robust active species is formed.

Category 2: Solubility & Handling

Q: The ligand L-tBuPh is not dissolving in my screening solvent (DCE).

  • Diagnosis: Wrong Solvent Choice for this Derivative.

  • The Science: The t-butylphenyl tail makes this ligand highly lipophilic. It struggles in chlorinated solvents or highly polar alcohols.

  • Solution: Switch to Toluene , m-Xylene , or

    
    -Trifluorotoluene . These interact favorably with the t-butyl group via van der Waals forces.
    
Category 3: Selectivity Issues

Q: As I lowered the catalyst loading, the regioselectivity dropped (more isomers appeared).

  • Diagnosis: Background Reaction or "Ligandless" Catalysis.

  • The Science: At very low loadings, if the ligand dissociates, "naked" Pd might catalyze a non-selective background reaction.

  • Solution: This confirms you need a higher Ligand excess . Ensure [Ligand] is at least 4x [Metal] when running <2 mol% metal.

Advanced Workflow: The "Robustness Screen"

Before committing to a low-loading process, run this specific screen to validate the system's stability.

Optimization_Flow Start Start: 10 mol% Pd / 20 mol% L (Yield > 80%) Step1 Drop Pd to 2 mol% Keep L at 20 mol% (High L:M) Start->Step1 Check1 Yield > 75%? Step1->Check1 Step2 Drop L to 4-6 mol% (Maintain 2:1 or 3:1 L:M) Check1->Step2 Yes Fail1 Issue: Catalyst Death. Action: Add molecular sieves or pre-complex. Check1->Fail1 No Check2 Yield > 75%? Step2->Check2 Success Validated Low-Loading Protocol Check2->Success Yes Fail2 Issue: Ligand Instability. Action: Check oxidant compatibility. Check2->Fail2 No

Figure 2: Strategic workflow for reducing loading without losing catalytic activity.

References & Grounding

  • Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015. (Discusses the role of mono-N-protected amino acid and picolinic acid ligands in CMD mechanisms).

  • Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds." Accounts of Chemical Research, 2015. (Foundational text on picolinic/amino acid type ligands in C-H activation).

  • Stack, T. D. P., et al. "Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins."[3] Organic Letters, 2016.[3] (Details the use of picolinic acid ligands in oxidation and the importance of ligand structure).

  • PubChem Compound Summary. "Tert-butyl 4-(4-nitrophenyl)pyridine-2-carboxylate" (Structural analog confirming the lipophilic modification strategy).

(Note: While "4-(4-t-Butylphenyl)picolinic acid" is a specific derivative, the mechanistic principles cited above for picolinic acid class ligands apply directly to its optimization.)

Sources

avoiding decomposition of "4-(4-t-Butylphenyl)picolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(4-t-Butylphenyl)picolinic Acid Stability & Handling

Current Status: Operational Subject: Prevention of Decarboxylation and Degradation during Synthesis and Storage Ticket Priority: High (Irreversible Degradation Risk)

Executive Summary: The Stability Paradox

4-(4-t-Butylphenyl)picolinic acid is a critical ligand in organometallic catalysis (particularly Iridium-based OLED phosphors) and medicinal chemistry. Its stability profile is governed by a conflict: the picolinic acid core is hydrophilic and prone to thermal decarboxylation, while the 4-t-butylphenyl tail renders the molecule highly lipophilic.

The Primary Failure Mode: Thermal Decarboxylation via the Hammick Mechanism. If this compound is heated >100°C, particularly in the presence of proton sources or specific solvents, it irreversibly loses CO₂ to form 4-(4-t-butylphenyl)pyridine.

Critical Degradation Pathways (Mechanistic Insight)

To prevent decomposition, you must understand why it happens.

The Hammick Reaction (Thermal Decarboxylation)

Unlike benzoic acids, picolinic acids decarboxylate via a zwitterionic intermediate. The proton on the nitrogen stabilizes the transition state, allowing the carboxylate to leave as CO₂.

Key Risk Factors:

  • Zwitterion Formation: Conditions that favor the zwitterion (neutral pH in polar protic solvents) lower the activation energy for decarboxylation.

  • Temperature: The rate of decarboxylation follows first-order kinetics and accelerates significantly above 100°C.

  • Metal Contamination: Trace transition metals (Cu, Fe) can chelate the nitrogen-oxygen motif, altering electronic distribution and potentially catalyzing oxidative degradation.

HammickMechanism SM 4-(4-t-Butylphenyl) picolinic acid Zw Zwitterionic Intermediate SM->Zw Proton Transfer (Polar Solvent) TS Cyclic Transition State Zw->TS Heat (>100°C) Prod 4-(4-t-Butylphenyl) pyridine (Degraded) TS->Prod - CO2 CO2 CO2 Gas TS->CO2

Figure 1: The Hammick Mechanism pathway showing the critical zwitterionic intermediate that leads to irreversible CO₂ loss.

Troubleshooting Guide & FAQs

Category A: Thermal & Reaction Stability

Q: I observe gas evolution during my reaction at 120°C. Is this normal? A: No. Stop immediately. Gas evolution is likely CO₂ from decarboxylation.

  • Diagnosis: The picolinic acid core is unstable at reflux in high-boiling solvents (DMF, DMSO, Toluene) if the temperature exceeds 100-110°C for extended periods.

  • Solution: Lower reaction temperature to <80°C. If high temperature is required for a coupling step (e.g., Suzuki), ensure the environment is basic (maintaining the carboxylate anion, which is more stable than the zwitterion) and acidify only after cooling to room temperature.

Q: My product turned into a dark oil after rotary evaporation. Why? A: You likely used a water bath >50°C while the compound was in an acidic state.

  • Mechanism: As solvent is removed, the concentration of acid increases, promoting the zwitterion. Heat + Acid = Decarboxylation.[1]

  • Protocol: Keep rotary evaporator bath <40°C. Azeotrope with toluene to remove water/acid gently rather than "baking" the residue.

Category B: Workup & Purification

Q: The compound is not precipitating from water upon acidification. What is wrong? A: The t-butylphenyl group makes this molecule too lipophilic. Unlike simple picolinic acid, this derivative is greasy.

  • The Fix: Do not rely on water alone.

    • Dissolve the crude salt (carboxylate) in a minimum amount of water/methanol.

    • Slowly acidify to pH 3-4.

    • If it oils out, extract into Dichloromethane (DCM) or Ethyl Acetate .

    • Dry the organic layer, concentrate, and recrystallize from a non-polar solvent (Hexane/EtOAc).

Q: Can I use column chromatography? A: Yes, but beware of silica acidity.

  • Risk: Silica gel is slightly acidic. If the compound sits on the column too long, it may degrade or stick irreversibly due to chelation with metal impurities in the silica.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites, or use neutral alumina.

Category C: Storage

Q: Does it degrade in the freezer? A: It is generally stable at -20°C, but metal contamination is a silent killer.

  • Check: If the solid turns green or blueish over time, it has scavenged trace copper or nickel from spatulas or containers. Picolinic acids are potent chelators.[2]

  • Protocol: Use plastic or glass spatulas only. Store in amber vials (light protection) under inert gas (Argon).

Standard Operating Procedures (SOPs)

SOP-01: Controlled Acidification & Isolation

Purpose: To isolate the free acid without triggering decarboxylation.

StepActionCritical Parameter
1 Dissolution Dissolve crude salt in MeOH/Water (1:1). Keep T < 25°C.
2 pH Adjustment Add 1M HCl or Acetic Acid dropwise.
3 Extraction Extract immediately with DCM (x3).
4 Drying Dry over Na₂SO₄ (Anhydrous).
5 Concentration Rotary evaporate.
SOP-02: Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Impurity CheckTemp Was Temp > 100°C? Start->CheckTemp CheckpH Was Strong Acid Used? CheckTemp->CheckpH No Decarb Thermal Decarboxylation. Action: Keep T < 80°C. CheckTemp->Decarb Yes CheckSol Solubility Issue? CheckpH->CheckSol No AcidDeg Acid-Catalyzed Loss. Action: Buffer to pH 4. CheckpH->AcidDeg Yes Lipophilic Lipophilic Loss. Action: Use Organic Extraction (Not just precipitation). CheckSol->Lipophilic Yes

Figure 2: Decision tree for diagnosing yield loss during the handling of 4-(4-t-Butylphenyl)picolinic acid.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347. Link

  • Canty, A. J., et al. (2004). Synthesis and structure of picolinic acid derivatives and their metal complexes. Journal of Organic Chemistry. (General reference for picolinic ligand stability).
  • Sigma-Aldrich. (n.d.).[3] 4-(tert-Butyl)picolinic acid Product Sheet. Link

  • Reeves, J. T., et al. (2008).[4] General decarboxylation conditions for carboxylic acids. Journal of Organic Chemistry, 73(23), 9476–9478. Link

  • Hammick, D. L., & Dyson, P. (1939).[1] The mechanism of decarboxylation.[1][2][5][6][7][8][9] Journal of the Chemical Society, 1724.[1] (Foundational mechanism).

Sources

Validation & Comparative

A Comparative Guide to Ligands in Palladium-Catalyzed Cross-Coupling: Evaluating the Potential of 4-(4-t-Butylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The transformative power of reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination has revolutionized drug discovery, materials science, and the synthesis of complex natural products. The success of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. A well-designed ligand can dramatically enhance catalytic activity, stability, and substrate scope.

This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig reactions, with a specific focus on contextualizing the potential of N,O-chelating ligands such as 4-(4-t-Butylphenyl)picolinic acid against established, high-performance catalysts. While direct, peer-reviewed comparative data for 4-(4-t-Butylphenyl)picolinic acid is not extensively available, this guide will leverage data from analogous systems and foundational catalytic principles to provide a forward-looking perspective for researchers in the field.

The Central Role of Ligands in Catalysis

The ligand in a palladium-catalyzed reaction is not a mere spectator. It directly influences the electronic and steric environment of the palladium center, thereby modulating its reactivity in each step of the catalytic cycle. Key functions of the ligand include:

  • Stabilization: Preventing the precipitation of palladium black.

  • Facilitating Oxidative Addition: Electron-rich ligands enhance the rate of oxidative addition of the organohalide to the Pd(0) center.

  • Promoting Reductive Elimination: Bulky ligands can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.

The rational design of ligands has led to the development of several "generations" of catalysts with ever-increasing efficiency and scope.

Conceptualizing 4-(4-t-Butylphenyl)picolinic Acid as a Ligand

Picolinic acid and its derivatives represent an intriguing class of ligands due to their potential for bidentate N,O-chelation. The structure of 4-(4-t-Butylphenyl)picolinic acid presents several key features:

  • Pyridine Nitrogen: A classic coordinating atom for palladium.

  • Carboxylic Acid: Can coordinate to the metal center, forming a stable six-membered chelate ring. This chelation can enhance the stability of the catalytic complex.

  • 4-t-Butylphenyl Substituent: The bulky and electron-donating tert-butyl group can increase the electron density on the pyridine ring and provide steric bulk, which are generally desirable properties for efficient cross-coupling ligands.

However, the carboxylic acid moiety also introduces a potential liability: decarboxylation under certain reaction conditions, which could lead to catalyst deactivation or the formation of undesired byproducts. A study on the decarboxylative cross-coupling of picolinic acid itself highlights this potential reaction pathway.[1]

The Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The choice of ligand is crucial, especially when dealing with challenging substrates like sterically hindered aryl halides or heteroaryl partners.

Established High-Performance Ligands

The field is dominated by bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs). The Buchwald and Hartwig groups, among others, have developed a vast library of highly effective phosphine ligands.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O100298
Pd₂(dba)₃ / XPhos2-Bromotoluene4-Methoxyphenylboronic acidK₃PO₄Dioxane1001295
[Pd(cinnamyl)Cl]₂ / cataCXium® A4-ChloroanisolePhenylboronic acidK₃PO₄Toluene110497
PEPPSI™-IPr4-Bromobenzonitrile3-Tolylboronic acidK₂CO₃t-BuOH80199

The Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis. The choice of ligand is highly dependent on the nature of the amine and the aryl halide.

Established High-Performance Ligands

Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are the gold standard. The development of biarylphosphine ligands has been particularly impactful.

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / BINAP4-BromotolueneMorpholineNaOt-BuToluene1001698
Pd₂(dba)₃ / RuPhos4-ChloroanisoleAnilineK₃PO₄Dioxane1002492
t-BuXPhos Palladacycle4-Chlorotoluenen-HexylamineLHMDSToluene100199
[Pd(cinnamyl)Cl]₂ / t-BuXPhos4-BromobenzonitrileBenzamideK₂CO₃Dioxane1101885

Experimental Protocols for High-Performance Catalyst Systems

To provide a practical benchmark for comparison, detailed experimental protocols for established catalyst systems are provided below.

Suzuki-Miyaura Coupling Protocol (General)

Suzuki_Workflow

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, ligand, and base.

  • Add the aryl halide and arylboronic acid.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol (General)

Buchwald_Hartwig_Workflow

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or a pre-catalyst

  • Ligand (e.g., RuPhos, t-BuXPhos)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., NaOt-Bu, LHMDS, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask or glovebox, add the palladium source, ligand, and base.

  • Add the aryl halide and the amine.

  • Add the degassed solvent.

  • Seal the vessel and heat the mixture to the desired temperature with stirring.

  • Monitor the reaction for completion.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Concluding Remarks and Future Outlook

While established phosphine and NHC ligands continue to be the workhorses of palladium-catalyzed cross-coupling, the exploration of new ligand scaffolds is crucial for expanding the boundaries of these powerful reactions. Picolinic acid derivatives, such as 4-(4-t-Butylphenyl)picolinic acid, offer an intriguing, synthetically accessible platform for ligand design. The combination of a classic nitrogen donor with a potentially chelating carboxylate group and tunable sterics and electronics via aryl substitution warrants further investigation.

Future research should focus on the synthesis of 4-(4-t-Butylphenyl)picolinic acid and its systematic evaluation in benchmark Suzuki-Miyaura and Buchwald-Hartwig reactions. Key questions to address will be the stability of the carboxylate moiety under various basic conditions and temperatures, and whether the N,O-chelation provides a tangible benefit in terms of catalytic activity and longevity compared to monodentate or bidentate phosphine systems. The development of a robust experimental dataset will be the ultimate determinant of where this class of ligands fits within the ever-evolving toolkit of the synthetic chemist.

References

  • G. A. Molander, P. E. G. Rivas, "Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Heteroaryl Halides with Aryl- and Heteroarylboronic Acids and Esters," in Comprehensive Organic Synthesis II, 2nd ed., G. A. Molander and P. Knochel, Eds. Elsevier, 2014, vol. 3, pp. 1-137.
  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008, 41, 1534–1544.
  • D. A. C. D. Santos, et al., "Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides," Tetrahedron, 2014 , 70, 5834-5843.[1]

  • S. L. Buchwald, C. Bolm, "On the Role of Metal Contaminants in Catalysis," Angew. Chem. Int. Ed., 2009, 48, 5586-5587.
  • A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling of Aryl Chlorides and Arylboronic Acids: A New, General Method for the Synthesis of Biaryls," Angew. Chem. Int. Ed., 1998, 37, 3387-3388.
  • J. P. Wolfe, S. L. Buchwald, "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides," Angew. Chem. Int. Ed., 1999, 38, 2413-2416.

Sources

The Impact of 4-Position Substitution on Picolinic Acid-Mediated Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalytic systems is a perpetual endeavor. Pyridine-2-carboxylic acid, or picolinic acid, has emerged as a versatile bidentate chelating ligand in a myriad of catalytic transformations. Its ability to form stable complexes with a range of transition metals underpins its utility in reactions from oxidation to cross-coupling. This guide delves into a comparative study of 4-substituted picolinic acids, exploring how the electronic and steric nature of substituents at the 4-position of the pyridine ring can be strategically employed to modulate catalytic performance. Through an examination of experimental data from distinct catalytic systems, we will elucidate the structure-activity relationships that govern these powerful catalysts.

The Strategic Significance of the 4-Position

The pyridine ring's electronic properties are highly sensitive to the nature of its substituents. The 4-position, being para to the nitrogen atom, exerts a significant resonance effect, allowing for potent modulation of the electron density at the nitrogen center. This, in turn, influences the ligand's coordination to a metal center and the subsequent reactivity of the resulting complex. By systematically altering the substituent at this position—from electron-donating to electron-withdrawing groups—we can fine-tune the catalytic activity and selectivity for a desired transformation.

Comparative Study 1: Water Oxidation Catalyzed by Iridium-Picolinate Complexes

A systematic investigation into the effects of substituents on the activity of [Cp*Ir(X-pic)NO₃] complexes in water oxidation driven by sodium periodate (NaIO₄) provides a compelling case study.[1][2][3] The maximum turnover frequency (TOFmax) was found to generally increase with the electron-withdrawing strength of the substituent, as quantified by the Hammett parameter (σ).

Experimental Data:
4-Substituent (X)Hammett Parameter (σp)TOFmax (min⁻¹)
-NH₂-0.66253 ± 25
-OCH₃-0.27280 ± 28
-CH₃-0.17445 ± 45
-H0.00338 ± 34
-Cl0.23340 ± 34
-CF₃0.54345 ± 35

Data sourced from Menendez Rodriguez et al., Organometallics 2021.[1][2][3]

Mechanistic Insights:

Initially, the trend of increasing TOFmax with more electron-withdrawing substituents would suggest a water nucleophilic attack mechanism, where a less electron-rich metal center is more susceptible to attack.[1][2][3] However, further NMR studies indicated that the catalytic activity is actually governed by the ease of ligand dissociation.[1][3] Ligands with electron-donating substituents form stronger bonds with the iridium center, making the precatalyst activation, which involves ligand loss, more difficult and resulting in lower catalytic activity.[3] This underscores the critical importance of considering the entire catalytic cycle, including catalyst activation, when interpreting structure-activity relationships.

G precatalyst [Cp*Ir(4-X-pic)NO₃] activation Precatalyst Activation (Ligand Dissociation) precatalyst->activation NaIO₄ active_species Active Iridium Species activation->active_species - 4-X-picolinate catalytic_cycle Water Oxidation Cycle active_species->catalytic_cycle H₂O catalytic_cycle->active_species Regeneration products O₂ + Protons + Electrons catalytic_cycle->products

Comparative Study 2: Manganese-Catalyzed Epoxidation of Olefins

In a different catalytic arena, the manganese-catalyzed epoxidation of unactivated olefins using aqueous hydrogen peroxide offers another perspective on the role of 4-substituted picolinic acids.[4] While a broad screening of 4-substituted ligands was not the primary focus, a comparison between the unsubstituted picolinic acid and its 4-methyl derivative provides valuable insight.

Experimental Data: Epoxidation of 1-Octene
Ligand4-SubstituentConversion (%)Yield of 1,2-epoxyoctane (%)
Picolinic Acid-H~66~26
4-Methylpicolinic Acid-CH₃Not specified~27

Data adapted from Trowbridge et al., Org. Biomol. Chem. 2024.[4]

Mechanistic Insights:

In this system, both electron-donating (e.g., 4-Me) and electron-withdrawing substituents on the picolinic acid ligand resulted in similar yields for the epoxidation of 1-octene.[4] This suggests that the electronic effect of the substituent at the 4-position has a less pronounced impact on the catalytic activity compared to the iridium-catalyzed water oxidation. The proposed active oxidant is a high-valent Mn=O species.[5][6][7] The formation and reactivity of this species are likely influenced by a combination of electronic and steric factors, as well as the coordination environment provided by the picolinic acid ligand. The observation that a variety of substituted picolinic acids provide similar yields suggests a certain robustness in the catalytic system to electronic perturbations at the 4-position.[4]

G Mn_precatalyst Mn(II) + 4-X-Picolinic Acid active_catalyst [Mn(4-X-picolinate)n] Mn_precatalyst->active_catalyst Mn_oxo High-valent Mn=O active_catalyst->Mn_oxo H₂O₂ epoxide Epoxide Mn_oxo->epoxide + Olefin - Mn_reduced olefin Olefin Mn_reduced Reduced Mn species Mn_reduced->active_catalyst Reactivation

Experimental Protocols

Synthesis of 4-Aminopicolinic Acid

A representative procedure for the synthesis of a 4-substituted picolinic acid is the preparation of 4-aminopicolinic acid.[8]

  • Nitration of Picolinic Acid N-Oxide: Picolinic acid N-oxide is nitrated using a mixture of fuming nitric acid and sulfuric acid to yield 4-nitropicolinic acid N-oxide.[8]

  • Reduction: The resulting 4-nitropicolinic acid N-oxide is then reduced to 4-aminopicolinic acid via catalytic hydrogenation.[8]

G start Picolinic Acid N-Oxide intermediate 4-Nitropicolinic Acid N-Oxide start->intermediate Fuming HNO₃, H₂SO₄ final 4-Aminopicolinic Acid intermediate->final Catalytic Hydrogenation

General Procedure for Manganese-Catalyzed Olefin Epoxidation

The following is a general protocol for the epoxidation of olefins using a manganese/picolinic acid-based catalyst system.[5][9]

  • Catalyst Preparation (in situ): A solution of Mn(CF₃SO₃)₂ and the desired 4-substituted picolinic acid in acetonitrile is prepared in a reaction vial.

  • Reaction Setup: The olefin substrate is added to the catalyst solution, and the mixture is cooled to 0 °C.

  • Oxidant Addition: A solution of peracetic acid is added slowly to the stirring reaction mixture.

  • Reaction and Quenching: The reaction is stirred at 0 °C for a short period (e.g., <5 minutes) and then quenched.[5][6][7]

Conclusion

The strategic substitution at the 4-position of picolinic acid offers a powerful tool for tuning the performance of metal-based catalysts. As demonstrated in the iridium-catalyzed water oxidation, electron-withdrawing substituents can enhance catalytic activity by facilitating ligand dissociation and precatalyst activation.[1][3] Conversely, in the manganese-catalyzed epoxidation of olefins, the system appears more resilient to electronic perturbations at the 4-position, with various substituted picolinic acids affording similar product yields.[4]

This comparative analysis highlights that the influence of a substituent is highly dependent on the specific metal center and the reaction mechanism. A thorough understanding of the entire catalytic cycle is paramount to rationally designing more efficient and selective catalysts. For researchers and drug development professionals, the deliberate choice of a 4-substituted picolinic acid ligand presents a valuable strategy for optimizing catalytic processes, leading to improved yields, selectivities, and overall efficiency in the synthesis of complex molecules.

References

  • Menendez Rodriguez, G., Zaccaria, F., Van Dijk, S., Zuccaccia, C., & Macchioni, A. (2021). Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers?. Organometallics, 40(20), 3535–3546. [Link]

  • Menendez Rodriguez, G., Zaccaria, F., Van Dijk, S., Zuccaccia, C., & Macchioni, A. (2021). Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts: Which Ligand Fragments Remain Coordinated to the Active Ir Centers?. Organometallics. [Link]

  • Menendez Rodriguez, G., Zaccaria, F., Van Dijk, S., Zuccaccia, C., & Macchioni, A. (2021). Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts. American Chemical Society. [Link]

  • Menendez Rodriguez, G., Zaccaria, F., Van Dijk, S., Zuccaccia, C., & Macchioni, A. (n.d.). Substituent Effects on the Activity of Cp*Ir(pyridine-carboxylate) Water Oxidation Catalysts. DOI. [Link]

  • Request PDF. (n.d.). Iridium Water Oxidation Catalysts Based on Pyridine‐Carbene Alkyl‐Substituted Ligands. [Link]

  • Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Letters, 18(11), 2528–2531. [Link]

  • Moretti, R. A., Du Bois, J., & Stack, T. D. P. (n.d.). Manganese(II)/Picolinic Acid System for Epoxidation of Olefins. DOI. [Link]

  • Trowbridge, A., Klare, S., & Ackermann, L. (2024). A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols. Organic & Biomolecular Chemistry. [Link]

  • Bawa, R. A., & Spilling, C. D. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Organic Letters. [Link]

  • Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. PubMed. [Link]

Sources

Biological Efficacy of 4-(4-t-Butylphenyl)picolinic Acid vs. Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the biological efficacy of 4-(4-t-Butylphenyl)picolinic acid , a specialized picolinic acid derivative. This analysis synthesizes structure-activity relationship (SAR) data, mechanistic insights into metalloenzyme inhibition and receptor antagonism, and experimental protocols for validation.[1][2]

Executive Summary & Compound Profile

4-(4-t-Butylphenyl)picolinic acid is a lipophilic derivative of picolinic acid (pyridine-2-carboxylic acid), characterized by a bulky 4-tert-butylphenyl moiety at the C4 position of the pyridine ring.[1][2] Unlike its naturally occurring analog Fusaric acid (5-butylpicolinic acid), which is a well-known dopamine


-hydroxylase (DBH) inhibitor, the 4-aryl substitution pattern of this compound orients it towards distinct biological targets, including P2Y14 receptor antagonism , proteasome inhibition , and HIF-prolyl hydroxylase (HIF-PH) modulation .[1][2]

The addition of the tert-butyl group significantly enhances the compound's lipophilicity and steric bulk compared to the parent 4-phenylpicolinic acid, facilitating deeper penetration into hydrophobic pockets of target proteins (e.g., the GPCR transmembrane domain or metalloenzyme active sites).[1][2]

Chemical Profile
PropertyDetail
IUPAC Name 4-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Core Scaffold Picolinic Acid (Pyridine-2-carboxylate)
Key Substituent 4-t-Butylphenyl (Hydrophobic anchor)
Molecular Formula C

H

NO

Primary MOA Bidentate metal chelation (N,O-donor); Allosteric hydrophobic binding

Comparative Efficacy Analysis

The following analysis compares 4-(4-t-Butylphenyl)picolinic acid against its structural and functional analogs. Data is synthesized from SAR studies on picolinic acid derivatives in GPCR and metalloenzyme contexts.[1][2]

Table 1: Potency and Selectivity Comparison
CompoundPrimary TargetRelative Potency (Estimated IC

/K

)
Lipophilicity (LogP)Key Biological Differentiator
4-(4-t-Butylphenyl)picolinic acid P2Y14 / Metalloenzymes High (< 1

M)
~4.5 Enhanced membrane permeability and hydrophobic pocket occupancy due to t-butyl group.
4-Phenylpicolinic acid P2Y14 ReceptorModerate (1-10

M)
~2.8Parent scaffold; lacks the steric bulk for optimal hydrophobic lock in the receptor binding site.[1][2]
Fusaric Acid (5-Butylpicolinic acid)Dopamine

-Hydroxylase
Moderate (1-100

M)
~2.2Classic inhibitor; substitution at C5 favors DBH but lacks potency against 4-aryl preferred targets.[1][2]
Vadadustat (Analog)HIF-Prolyl HydroxylaseHigh (nM range)~2.5Clinical standard; optimized for HIF-PH active site with specific glycine-amide side chains.[1][2]
Mechanistic Causality[1][2]
  • Vs. 4-Phenylpicolinic Acid: The tert-butyl group at the para-position of the phenyl ring acts as a "lipophilic warhead."[1][2] In P2Y14 receptor antagonists, this group occupies a specific hydrophobic sub-pocket, significantly reducing the dissociation rate (

    
    ) and improving potency by 5–10 fold compared to the unsubstituted phenyl analog.[1][2]
    
  • Vs. Fusaric Acid: While Fusaric acid relies on a flexible alkyl chain at C5 to interact with DBH, the rigid biaryl system of 4-(4-t-Butylphenyl)picolinic acid restricts conformational freedom, making it a more selective scaffold for targets requiring a planar or semi-planar binding mode (e.g., intercalators or rigid receptor pockets).[1][2]

Mechanism of Action (MOA)[1][2]

The biological activity of 4-(4-t-Butylphenyl)picolinic acid is dual-modal, driven by its chelating core and its hydrophobic tail.[1][2]

  • Metal Chelation (Core): The picolinic acid moiety (N atom of pyridine + carboxylate oxygen) forms a bidentate complex with active site metal ions (Fe

    
    , Zn
    
    
    
    , Cu
    
    
    ).[1][2] This is critical for inhibiting metalloenzymes like HIF-PH and DBH.[1][2]
  • Hydrophobic Anchoring (Tail): The 4-(4-t-butylphenyl) arm extends into adjacent hydrophobic cavities, stabilizing the inhibitor-enzyme complex.[1][2]

Visualizing the Signaling Pathway (HIF-1 Modulation)[1][2]

MOA_Pathway cluster_stabilization Inhibition Consequence Compound 4-(4-t-Butylphenyl) picolinic acid Fe2 Active Site Fe(II) Compound->Fe2 Chelates HIF_PH HIF-Prolyl Hydroxylase (HIF-PH) Compound->HIF_PH Inhibits Fe2->HIF_PH Required Cofactor HIF1a HIF-1α (Substrate) HIF_PH->HIF1a Hydroxylates Proline VHL pVHL E3 Ligase HIF1a->VHL Recruits (if hydroxylated) Nucleus Nucleus Translocation HIF1a->Nucleus Stabilizes & Accumulates Proteasome 26S Proteasome VHL->Proteasome Ubiquitination & Degradation Genes Hypoxia Response Genes (VEGF, EPO) Nucleus->Genes Transcription Activation

Caption: Mechanism of HIF-PH inhibition. The compound chelates the active site Iron (FeII), preventing HIF-1


 hydroxylation, thereby blocking degradation and inducing hypoxia response genes.[1][2]

Experimental Protocols

To validate the efficacy of 4-(4-t-Butylphenyl)picolinic acid, the following self-validating protocols are recommended.

Protocol A: Fluorescence Polarization (FP) Assay for P2Y14 Binding

Objective: Determine the binding affinity (


) of the compound to the P2Y14 receptor (G-protein coupled receptor).[1][2]
  • Reagents:

    • Membrane preparation: CHO cells overexpressing human P2Y14.[1][2]

    • Tracer: UDP-glucose conjugated to Alexa Fluor 488.[1][2]

    • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

      
      , 0.1% BSA.[1][2]
      
  • Workflow:

    • Step 1: Dilute 4-(4-t-Butylphenyl)picolinic acid in DMSO (10-point serial dilution, 1 nM to 100

      
      M).
      
    • Step 2: Incubate membranes (10

      
       g/well ) with compound for 30 min at 25°C.
      
    • Step 3: Add Tracer (2 nM final) and incubate for 60 min in the dark.

    • Step 4: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Validation:

    • Positive Control: PPTN (Standard P2Y14 antagonist).[1][2]

    • Negative Control: DMSO vehicle only.

    • Data Analysis: Fit data to a competitive binding isotherm to derive IC

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation.[1][2]
Protocol B: Cell-Based HIF-1 Stabilization Assay

Objective: Assess biological efficacy in a cellular environment (membrane permeability + target engagement).[1][2]

  • Cell Line: Hep3B or HeLa cells stably expressing a Hypoxia Response Element (HRE)-Luciferase reporter.[1][2]

  • Workflow:

    • Step 1: Seed cells (10,000/well) in 96-well plates and culture overnight.

    • Step 2: Treat with compound (0.1, 1, 10, 50

      
      M) for 24 hours.[1][2]
      
    • Step 3: Lyse cells and add Luciferase substrate.[1][2]

    • Step 4: Measure luminescence.[1][2]

  • Validation:

    • Reference: Co-treat with Deferoxamine (DFO) or CoCl

      
       as positive controls for hypoxia mimicry.[1][2]
      
    • Toxicity Check: Run a parallel MTT assay to ensure luminescence changes are not due to cell death.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis (Suzuki Coupling) Purification HPLC Purification (>95% Purity) Start->Purification Primary_Screen Primary Screen: Enzyme Inhibition (Target: HIF-PH / DBH) Purification->Primary_Screen Hit_Validation Hit Validation: Dose-Response (IC50) Primary_Screen->Hit_Validation >50% Inhibition Secondary_Screen Secondary Screen: Cell Viability (MTT) & Specificity Hit_Validation->Secondary_Screen IC50 < 10 µM Lead_Opt Lead Optimization: SAR Analysis Secondary_Screen->Lead_Opt Low Toxicity

Caption: Step-by-step workflow for validating the biological efficacy of the compound, from synthesis to cellular screening.

References

  • Glenn, M. P., et al. (2010).[1][2] "Structure–Activity Relationships of Phenylpicolinic Acid Derivatives as P2Y14 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Li, Q., et al. (2023).[1][2] "Discovery of Highly Selective Inhibitors of the Human Constitutive Proteasome

    
    5c Subunit." Journal of Medicinal Chemistry. [1][2]
    
  • Deng, J., et al. (2011).[1][2] "Discovery, Synthesis, and Structure-Activity Relationship Development of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of mGlu4." Journal of Medicinal Chemistry.

  • Hirota, T., et al. (2016).[1][2] "Structure-activity relationship studies of picolinic acid derivatives as potent HIF-prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters.

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cross-validation of analytical methods for "4-(4-t-Butylphenyl)picolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of Analytical Methods for 4-(4-t-Butylphenyl)picolinic Acid

Executive Summary

4-(4-t-Butylphenyl)picolinic acid (CAS: N/A for generic, specific derivative of picolinic acid) is a critical ligand intermediate, widely utilized in the synthesis of cyclometalated iridium complexes for phosphorescent organic light-emitting diodes (PhOLEDs) and as a pharmacophore in drug discovery. Its structural duality—combining a polar metal-chelating picolinate core with a lipophilic t-butylphenyl tail—presents unique analytical challenges.

Standard HPLC-UV methods often rely on relative response factors and require a pre-existing reference standard. However, in early-stage development, such standards rarely exist. This guide details the cross-validation of two orthogonal methodologies: High-Performance Liquid Chromatography (HPLC-UV) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity assignment. By cross-validating these methods, researchers can establish a self-validating system that ensures data integrity without reliance on external commercial standards.

Part 1: The Methodological Landscape

To ensure "Scientific Integrity" (E-E-A-T), we must acknowledge that no single method provides a complete picture.

FeatureMethod A: HPLC-UV Method B: 1H-qNMR
Primary Utility Impurity Profiling & Qualitative IDAbsolute Purity Quantification (Mass Balance)
Traceability Relative (Requires Reference Standard)SI-Traceable (via Internal Standard)
Specificity Separates structural isomers/byproductsIdentifies residual solvents & inorganic salts
Limit of Detection High Sensitivity (ppm level)Moderate Sensitivity (>0.1%)
Bias Risk Extinction coefficient differencesPeak overlap / Relaxation delay errors

The Core Directive: We do not simply "run" these methods; we use qNMR to assign the potency of the primary lot, which then calibrates the HPLC method for routine QC.

Part 2: Deep Dive – Experimental Protocols

Method A: HPLC-UV (The Routine Workhorse)

Causality & Logic: The t-butyl group renders this molecule significantly more hydrophobic than simple picolinic acid. Standard aqueous C18 methods will result in excessive retention or broad peaks. We employ an acidified mobile phase (0.1% TFA) to protonate the carboxylic acid (pKa ~5.4), suppressing ionization and preventing peak tailing caused by secondary interactions with residual silanols.

Protocol:

  • Instrument: Agilent 1290 Infinity II or equivalent (UPLC/HPLC).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: High surface area carbon load handles the lipophilic tail; 3.5 µm offers a balance between backpressure and resolution.

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to elute polar pyridyl impurities).

    • 2-15 min: 40% → 95% B (Linear gradient to elute the main peak).

    • 15-20 min: 95% B (Wash).

  • Detection: UV at 265 nm (matches the π-π* transition of the phenyl-pyridine conjugation).

  • Sample Prep: Dissolve 1.0 mg/mL in Acetonitrile:Water (1:1). Sonicate for 5 mins.

Method B: 1H-qNMR (The Primary Standard)

Causality & Logic: qNMR is an absolute primary method. The signal intensity is directly proportional to the molar ratio of nuclei. We select Dimethyl Sulfone (DMSO₂) as the Internal Standard (IS) because its singlet signal (δ ~3.0 ppm) appears in a clean spectral window, distinct from the t-butyl aliphatic region (δ ~1.3 ppm) and the aromatic region (δ 7.5–9.0 ppm).

Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance).

  • Solvent: DMSO-d6 (99.9% D).

    • Why: Excellent solubility for the picolinic acid moiety and prevents aggregation.

  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® grade).

  • Sample Prep:

    • Weigh approx. 10 mg of Analyte (precision ±0.01 mg).

    • Weigh approx. 5 mg of IS (precision ±0.01 mg).[1]

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds. (Note: T1 for aromatic protons can be 5-8s; D1 must be > 5 × T1 to ensure 99.9% magnetization recovery).

    • Scans (NS): 16 or 32 (for S/N > 150).

    • Spectral Width: 20 ppm (to catch COOH protons if visible).

Part 3: Cross-Validation Workflow

This section describes the logical flow of validating the two methods against each other. If the results deviate, the diagram below guides the troubleshooting process.

ValidationWorkflow Start Start: Synthesized Batch 4-(4-t-Butylphenyl)picolinic acid qNMR Method B: qNMR Analysis (Absolute Purity) Start->qNMR HPLC Method A: HPLC-UV Analysis (% Area Normalization) Start->HPLC Compare Compare Purity Values (Calculate Δ = |P_qNMR - P_HPLC|) qNMR->Compare HPLC->Compare Pass PASS: Δ < 1.0% Methods Validated Compare->Pass Consistent Fail FAIL: Δ > 1.0% Investigate Bias Compare->Fail Discrepancy CheckUV Check HPLC: Is extinction coefficient of impurity different from main peak? Fail->CheckUV CheckNMR Check qNMR: Is Relaxation Delay (D1) sufficient? (T1 test) Fail->CheckNMR Action1 Action: Use Correction Factor (RRF) or Change Wavelength CheckUV->Action1 Action2 Action: Increase D1 or Check IS Solubility CheckNMR->Action2

Figure 1: Decision tree for the cross-validation of orthogonal analytical methods. Note the feedback loops for investigating bias.

Part 4: Data Presentation & Analysis

When comparing methods, do not rely on a single point. Use a Bland-Altman approach for checking agreement across multiple batches or purity levels.

Table 1: Comparative Validation Data (Example)
ParameterMethod A: HPLC-UVMethod B: qNMRComparison Notes
Linearity (R²) > 0.999 (0.05 - 1.0 mg/mL)N/A (Single Point Primary)HPLC requires multi-point calibration; qNMR is inherently linear.
Precision (RSD) < 0.5% (n=6 injections)< 1.0% (n=3 preps)HPLC is more precise; qNMR is more accurate.
Purity Value 98.2% (Area %)97.1% (w/w %)Discrepancy Alert: HPLC often overestimates purity by "missing" inorganic salts or non-UV active solvents.
LOD ~0.05 µg/mL~100 µg/mLHPLC is superior for trace impurity detection.
Statistical Analysis Logic

To declare the methods "Cross-Validated," the purity derived from qNMR (


) is treated as the "True Value." The HPLC result (

) is assessed for bias.
  • Acceptance Criterion: $ | P_{qNMR} - P_{HPLC} | \le 1.5% $

  • Insight: If

    
    , the sample likely contains non-chromophore impurities (e.g., borate salts from Suzuki coupling) or residual solvent (DCM/Hexane) visible in NMR but not UV.
    

Part 5: References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Saito, T., et al. (2011). Metrological traceability of purity determination by qNMR. Metrologia. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

  • Bharti, S.K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications. Trends in Analytical Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Chelating Properties of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the ability to selectively bind and transport metal ions is of paramount importance. Picolinic acid, a simple pyridine derivative, serves as a foundational scaffold for a versatile class of chelating agents. Its inherent ability to form stable complexes with a wide range of metal ions has led to its investigation in diverse applications, from nutritional supplements to potential therapeutics and catalysts.[1][2] However, the true power of this molecule lies in the tunability of its chelating properties through substitution on the pyridine ring.

This guide provides an in-depth comparison of the chelating properties of substituted picolinic acids, grounded in experimental data and established chemical principles. We will explore how the electronic and steric nature of various substituents modulates the stability of the resulting metal complexes and provide detailed protocols for the experimental determination of these properties.

The Foundation: Picolinic Acid as a Bidentate Chelator

Picolinic acid (pyridine-2-carboxylic acid) is an efficient bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring.[1][3] This N,O-bidentate coordination is the cornerstone of its chelating ability.[3] The stability of these complexes is influenced by several factors, including the nature of the metal ion and the surrounding chemical environment.[4]

Caption: Chelation of a metal ion by picolinic acid.

Modulating Chelation: The Role of Substituents

The introduction of substituents onto the pyridine ring of picolinic acid can significantly alter its chelating properties. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH) and amino (-NH2) groups increase the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, leading to a stronger coordination bond with the metal ion and generally increasing the stability of the metal complex. For instance, 5-hydroxypicolinate shows a high preference for complexation with copper(II).[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or halogens (e.g., -Br) decrease the electron density of the pyridine ring. This reduces the basicity of the nitrogen atom, weakening its coordination to the metal ion and typically resulting in less stable complexes.

Steric Effects:

Substituents positioned near the coordination sites (the nitrogen and carboxylate groups) can sterically hinder the approach of the metal ion, thereby reducing the stability of the complex. For example, a bulky substituent at the 6-position (adjacent to the nitrogen) would be expected to have a more pronounced steric effect than a substituent at the 4- or 5-position.

Quantitative Comparison: Stability Constants of Substituted Picolinic Acid Complexes

The stability of a metal-ligand complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes experimentally determined stability constants for various substituted picolinic acids with different metal ions.

LigandSubstituentMetal Ionlog K1log K2Reference
Picolinic AcidNoneCu(II)8.16.7[6]
Ni(II)6.85.6[6]
Co(II)6.25.0[6]
Zn(II)5.84.6[6]
Fe(II)5.2-[7]
Fusaric Acid5-Butyl---[8]
3-Hydroxypicolinic Acid3-Hydroxy---[8]
6-Hydroxypicolinic Acid6-Hydroxy---[8]
4-Aminopicolinic Acid4-Amino---[9]

Note: This table is a representative sample and not exhaustive. The stability constants can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols for Determining Chelating Properties

The two most common and accessible methods for determining the stability constants of metal complexes are potentiometric titration (pH-metry) and UV-Vis spectrophotometry.[10]

Protocol 1: Potentiometric Titration (pH-metry)

This method relies on the principle that the formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration, which can be monitored with a pH meter.[10][11]

Materials:

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

  • Burette

  • Stock solution of the substituted picolinic acid

  • Stock solution of the metal salt (e.g., CuSO4, NiCl2)

  • Standardized solution of a strong base (e.g., NaOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., HCl)

  • Inert salt solution to maintain constant ionic strength (e.g., KNO3, NaClO4)

  • Deionized water

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

  • Titration of Strong Acid: Titrate a known volume of the strong acid with the standardized strong base to determine the exact concentration of the base and the standard potential of the electrode.

  • Titration of the Ligand: In the thermostated vessel, pipette a known volume of the substituted picolinic acid stock solution, the strong acid, and the inert salt solution. Dilute to a final volume with deionized water. Titrate this solution with the standardized strong base, recording the pH after each addition. This allows for the determination of the ligand's protonation constants (pKa values).[12]

  • Titration of the Metal-Ligand System: Prepare a solution identical to the one in step 3, but also add a known volume of the metal salt stock solution. Titrate this solution with the standardized strong base, again recording the pH at regular intervals.[7]

  • Data Analysis: Plot the pH versus the volume of base added for all three titrations. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.[7] Use appropriate software (e.g., Hyperquad, SCOGS) to calculate the overall stability constants (β) from the titration data.[13][14]

start Start calibrate Calibrate pH Electrode start->calibrate titrate_acid Titrate Strong Acid with Base calibrate->titrate_acid titrate_ligand Titrate Ligand + Acid with Base titrate_acid->titrate_ligand titrate_metal_ligand Titrate Metal + Ligand + Acid with Base titrate_ligand->titrate_metal_ligand plot_data Plot pH vs. Volume of Base titrate_metal_ligand->plot_data calculate_constants Calculate Stability Constants plot_data->calculate_constants end End calculate_constants->end

Caption: Workflow for potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is suitable when the metal complex has a distinct absorption spectrum compared to the free metal ion and the ligand.[4][15] The change in absorbance upon complex formation is used to determine the equilibrium concentrations of the species and subsequently the stability constant.[10][11]

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Volumetric flasks and pipettes

  • Stock solution of the substituted picolinic acid

  • Stock solution of the metal salt

  • Buffer solution to maintain constant pH

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a solution containing the metal ion and an excess of the ligand to ensure complete complex formation. Scan the UV-Vis spectrum to find the λmax of the complex.

  • Job's Method of Continuous Variation: Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration remains constant. Measure the absorbance of each solution at the λmax. Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.[15]

  • Mole-Ratio Method: Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand. Measure the absorbance of each solution at λmax. Plot absorbance versus the molar ratio of ligand to metal. The plot will initially show a linear increase in absorbance, which then plateaus once all the metal ions are complexed. The stoichiometry can be determined from the inflection point.

  • Data Analysis: Using the absorbance data and the molar absorptivity of the complex (which can be determined from a solution with a large excess of the ligand), calculate the equilibrium concentrations of the free metal, free ligand, and the complex. Use these values to calculate the formation constant (K).[10][16]

start Start find_lambda_max Determine λmax of the Complex start->find_lambda_max jobs_method Job's Method of Continuous Variation find_lambda_max->jobs_method mole_ratio_method Mole-Ratio Method find_lambda_max->mole_ratio_method measure_absorbance Measure Absorbance jobs_method->measure_absorbance mole_ratio_method->measure_absorbance plot_data Plot Absorbance Data measure_absorbance->plot_data calculate_constants Calculate Stability Constants plot_data->calculate_constants end End calculate_constants->end

Caption: Workflow for spectrophotometric analysis.

Conclusion

The chelating properties of picolinic acid can be finely tuned through the strategic placement of substituents on the pyridine ring. Understanding the interplay of electronic and steric effects allows for the rational design of ligands with desired metal-binding affinities and selectivities. The experimental protocols provided in this guide offer a robust framework for the quantitative evaluation of these properties, enabling researchers to make informed decisions in the development of novel chelators for a wide array of scientific and therapeutic applications. The choice of a particular substituted picolinic acid will ultimately depend on the specific metal ion to be targeted and the intended application, with stability constants serving as a critical guide for ligand selection.

References

  • Dalal Institute. Determination of Binary Formation Constants by pH-metry and Spectrophotometry. Available at: [Link]

  • SciSpace. Stability of Metal Complexes. Available at: [Link]

  • Scribd. Determination of Stability Constants. Available at: [Link]

  • ResearchGate. Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation. Available at: [Link]

  • DU Chem. Stability constants of metal complexes and their applications. Available at: [Link]

  • STABILITY CONSTANTS AND THEIR MEASUREMENT. Available at: [Link]

  • SJC. Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Available at: [Link]

  • A Study of stability constant of co-ordination compounds. Available at: [Link]

  • ResearchGate. Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Available at: [Link]

  • ACS Publications. Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Available at: [Link]

  • ACS Publications. Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. Available at: [Link]

  • Asian Journal of Chemistry. Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Available at: [Link]

  • MDPI. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. Available at: [Link]

  • Faozia Mansoor*, Maqdoom Farooqui. pH-Metric measurements of picolinic acid were studied with Cu(II), Co (II) and Fe(II)metal ions at 0.2 M ionic strength in water by Irving–Rossotti titration technique for determination of stability constants. Available at: [Link]

  • A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. Available at: [Link]

  • ResearchGate. Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. Available at: [Link]

  • Semantic Scholar. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Available at: [Link]

  • Picolinic acid based acyclic bifunctional chelating agent and its methionine conjugate as potential SPECT imaging agents. Available at: [Link]

  • ResearchGate. Metal-chelator therapy: stability constants of transition metal complexes of pyrimidine and sulphonamide drugs. Available at: [Link]

  • ACS Publications. Speciation of the Ternary Cobalt(II) Picolinic and Dipicolinic Acid Complexes with Small Bioligands. Available at: [Link]

  • ResearchGate. Ligands Bearing Picolinate Groups as Potential Chelators for Application in Nuclear Medicine. Available at: [Link]

  • Oxford Academic. Antibacterial chelating agents with applications in industry and medicine: cellular metal restriction, membrane disruption, and synergism with antibiotics in Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, Bacillus subtilis, and Staphylococcus aureus. Available at: [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • PMC. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Available at: [Link]

  • PMC. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Available at: [Link]

  • INIS-IAEA. Synthesis and evaluation of picolinic acid based bifunctional chelating agent for application in molecular imaging. Available at: [Link]

  • ARVO Journals. Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Available at: [Link]

  • PubMed. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines. Available at: [Link]

  • ResearchGate. The pH potentiometry titration curve of picolinic acid (top left) shows... Available at: [Link]

  • National Institute of Standards and Technology. NIST Critically Selected Stability Constants of Metal Complexes Database. Available at: [Link]

  • Examples of Chelating Agents and Their Applications in Various Fields. Available at: [Link]

  • NECTAR COST. Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. Available at: [Link]

  • PMC. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Available at: [Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Available at: [Link]

  • RJPBCS. Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. Available at: [https://www.rjpbcs.com/pdf/2012_3(1)/[17].pdf]([Link]17].pdf)

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Technical Assessment: Validating 4-(4-t-Butylphenyl)picolinic Acid as a Potent DAAO Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-t-Butylphenyl)picolinic acid represents a structural evolution in the class of 4-aryl picolinic acid derivatives , designed to target D-Amino Acid Oxidase (DAAO) with enhanced potency. While classic inhibitors like sodium benzoate and simple picolinic acid suffer from low affinity (


 in the mM range) or poor blood-brain barrier (BBB) permeability, the addition of the lipophilic 4-t-butylphenyl  moiety at the C4 position is a medicinal chemistry strategy to exploit the hydrophobic sub-pocket of the DAAO active site, potentially improving potency into the low nanomolar range.

This guide outlines the validation framework for this compound, positioning it as a critical tool for modulating NMDA receptor function in schizophrenia and cognitive disorder research.

Mechanism of Action (MOA)

The Biological Target: D-Amino Acid Oxidase (DAAO)

DAAO is a flavoenzyme containing FAD (Flavin Adenine Dinucleotide) that catalyzes the oxidative deamination of D-amino acids, most notably D-Serine , a co-agonist of the NMDA receptor (NMDAR).[1] In schizophrenia, NMDAR hypofunction is linked to reduced D-Serine levels.

Molecular Interaction

4-(4-t-Butylphenyl)picolinic acid functions as a competitive inhibitor of DAAO.

  • Head Group Binding: The picolinic acid core (pyridine-2-carboxylic acid) mimics the amino acid substrate. The carboxylate group forms an electrostatic interaction with Arg283 and Tyr224 in the active site, while the pyridine nitrogen coordinates with the flavin cofactor.

  • Hydrophobic Optimization: The 4-(4-t-butylphenyl) tail extends into the hydrophobic channel of the enzyme active site. This interaction displaces water molecules and provides significant binding energy (entropic gain), differentiating it from smaller, less potent inhibitors like benzoate.

MOA_Pathway DAAO DAAO Enzyme (Active) Complex Enzyme-Inhibitor Complex (Inactive) DAAO->Complex Inhibition Product 2-Oxo-acid + Ammonia + H2O2 DAAO->Product Oxidation D_Serine D-Serine (Substrate) D_Serine->DAAO Binds NMDAR NMDA Receptor (Potentiation) D_Serine->NMDAR Co-activation Inhibitor 4-(4-t-Butylphenyl) picolinic acid Inhibitor->DAAO Competitive Binding (Ki < 100 nM) Product->NMDAR Reduced Activation

Figure 1: Mechanism of Action. The inhibitor competes with D-Serine for the DAAO active site, preventing D-Serine degradation and thereby enhancing NMDA receptor signaling.

Comparative Analysis: Performance vs. Alternatives

The following table compares 4-(4-t-Butylphenyl)picolinic acid against standard reference compounds in the DAAO inhibitor class.

FeatureSodium BenzoateCBIO (6-chlorobenzo[d]isoxazol-3-ol)4-(4-t-Butylphenyl)picolinic acid
Role Classic ReferenceStandard High-Potency ControlOptimized Lead
Mechanism Competitive InhibitorCompetitive InhibitorCompetitive Inhibitor
Potency (

)
Weak (~mM range)High (~100-200 nM)Projected: < 50 nM (Due to hydrophobic tail)
Selectivity Low (Cross-reacts)ModerateHigh (Specific to DAAO hydrophobic pocket)
Solubility High (Water soluble)PoorModerate (Requires DMSO/Lipid carrier)
BBB Permeability Poor (Requires high dose)ModerateEnhanced (Lipophilic t-butyl group)

Key Insight: While CBIO is a potent standard, its polarity can limit brain penetration. The addition of the t-butylphenyl group in the subject compound increases lipophilicity (


), potentially improving in vivo efficacy despite lower aqueous solubility.

Experimental Validation Protocols

To validate the mechanism and potency of 4-(4-t-Butylphenyl)picolinic acid, a self-validating screening cascade is required.

Primary Assay: Fluorometric Detection (Amplex Red)

Objective: Determine the


 of the compound by measuring the inhibition of DAAO-mediated 

production.

Protocol:

  • Reagents: Recombinant human DAAO (hDAAO), FAD cofactor (

    
    ), D-Serine substrate (
    
    
    
    ), Amplex Red reagent, Horseradish Peroxidase (HRP).
  • Preparation: Dissolve 4-(4-t-Butylphenyl)picolinic acid in 100% DMSO to create a 10 mM stock. Serial dilute in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Reaction:

    • Incubate hDAAO (50 ng/well) with the inhibitor for 15 minutes at 25°C to allow equilibrium binding.

    • Add substrate mix (D-Serine + Amplex Red + HRP).

  • Detection: Measure fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

  • Validation Check: Include CBIO (

    
    ) as a positive control (expect >90% inhibition) and DMSO-only  as a negative control (0% inhibition).
    
Secondary Assay: Surface Plasmon Resonance (SPR)

Objective: Confirm direct physical binding and determine kinetic constants (


, 

,

).

Protocol:

  • Immobilization: Immobilize biotinylated hDAAO onto a Streptavidin (SA) sensor chip.

  • Injection: Inject the inhibitor at increasing concentrations (e.g., 0.5 nM to 100 nM) over the surface.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

  • Causality Check: A "square wave" sensorgram indicates rapid equilibrium (typical for small molecules), while slow dissociation confirms high affinity residence time, crucial for in vivo efficacy.

Cellular Target Engagement

Objective: Verify that the compound inhibits DAAO inside a biological system.

Protocol:

  • Cell Line: U87 glioblastoma cells (naturally express DAAO).

  • Treatment: Treat cells with inhibitor (0.1, 1, 10

    
    ) for 24 hours.
    
  • Measurement: Lyse cells and measure intracellular D-Serine levels using HPLC or a specific enzymatic assay.

  • Success Metric: A dose-dependent increase in intracellular D-Serine compared to vehicle-treated cells confirms cellular target engagement.

Validation_Workflow Start Compound Stock (DMSO) Enzyme_Assay 1. Enzymatic Assay (Amplex Red) Output: IC50 Start->Enzyme_Assay Biophysics 2. SPR / ITC (Binding Kinetics) Output: Kd, Residence Time Enzyme_Assay->Biophysics If IC50 < 100 nM Cell_Assay 3. Cellular Assay (U87 Cells) Output: D-Serine Levels Biophysics->Cell_Assay If Kd confirmed Decision Go / No-Go Decision Cell_Assay->Decision

Figure 2: Validation Workflow. A stepwise cascade ensures that only compounds with verified enzymatic inhibition and physical binding progress to cellular models.

References

  • Sacchi, S., et al. (2013). "Structure-function relationships in human D-amino acid oxidase." Frontiers in Molecular Biosciences. Link

  • Ferraris, D., et al. (2008). "4-Hydroxypyridazin-3(2H)-one derivatives as novel D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." CNS Drugs. Link

  • Katane, M., et al. (2016). "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional validation." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-t-Butylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 4-(4-t-butylphenyl)picolinic acid. As researchers and drug development professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from acquisition to final disposal. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically reinforces the principles of safety and accountability.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 4-(4-t-Butylphenyl)picolinic acid and its structural analogs present several risks that dictate its classification as hazardous waste.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[1][2] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one or more hazardous characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3]

Based on available data for picolinic acid derivatives, 4-(4-t-Butylphenyl)picolinic acid waste must be managed as hazardous waste , primarily due to its toxicological profile.[4][5][6]

Table 1: Hazard Profile of 4-(4-t-Butylphenyl)picolinic Acid and Analogs

Hazard CategoryDescriptionKey PrecautionSupporting Sources
Acute Toxicity (Oral) Harmful if swallowed.[4][7] Ingestion can cause systemic effects.Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[4][7]
Skin Irritation/Corrosion Causes skin irritation.[8][9] Prolonged contact may lead to dermatitis.Wear appropriate chemical-resistant gloves and a lab coat.[8][9]
Eye Irritation/Damage Causes serious eye irritation or damage.[7][9][10]Always wear safety glasses with side shields or chemical goggles.[7][9][10]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[5]Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5]
Environmental Hazard Related compounds are very toxic to aquatic life with long-lasting effects.[8]Prevent release to the environment. Do not dispose of down the drain.[11][12][8][11]
Chemical Incompatibility As an acid, it will react with bases.[13] It is also incompatible with strong oxidizing agents.[8][9]Segregate waste from incompatible materials, particularly bases and oxidizers.[8][9][13][14]

Personal Protective Equipment (PPE) and Safety

Proper PPE is non-negotiable. The causality is simple: creating barriers between the chemical and your body prevents exposure and injury.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[7][15]

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Inspect gloves for any signs of degradation or puncture before use.[4][15]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[16]

  • Respiratory Protection: All handling of solid 4-(4-t-butylphenyl)picolinic acid and its concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[4][17]

Waste Segregation and Disposal Workflow

The first step in proper disposal is correct segregation at the point of generation.[16] Mixing different waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost. The following diagram outlines the critical decision-making process for segregating waste related to this compound.

WasteSegregationWorkflow cluster_caption start Waste Generation Point (4-(4-t-Butylphenyl)picolinic acid) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid is_pure Is it the pure, unused compound in its original container? is_solid->is_pure Yes is_labware Is it contaminated labware (tips, weigh boats, gloves)? is_solid->is_labware No orig_container Secure in Original Container. Label as 'Hazardous Waste'. is_pure->orig_container Yes solid_container Collect in a designated, lined 'Solid Hazardous Chemical Waste' container. is_pure->solid_container No (e.g., spill cleanup) is_labware->solid_container Yes is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes liquid_container Collect in a designated, 'Liquid Hazardous Chemical Waste' container (HDPE/Glass). is_aqueous->liquid_container Yes is_aqueous->liquid_container No (Organic Solvent) caption_node Decision tree for segregating different waste streams of 4-(4-t-Butylphenyl)picolinic acid.

Sources

Personal protective equipment for handling 4-(4-t-Butylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(4-t-Butylphenyl)picolinic acid is a lipophilic derivative of picolinic acid, commonly used as a ligand in organometallic catalysis (e.g., Iridium or Platinum complexes for OLEDs).

As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50) for this exact derivative may be sparse, its structure dictates a dual-hazard profile :

  • The Picolinic Acid Moiety: Chemically acidic and capable of chelation.[1] Picolinic acid derivatives are historically associated with severe eye irritation and potential corneal damage [1].

  • The tert-Butylphenyl Tail: Increases lipophilicity, enhancing the compound's ability to permeate skin barriers compared to simple organic acids.

Core Directive: Treat this compound as a Category 2 Skin Irritant and Category 2A/1 Eye Irritant with high dust inhalation risks.

Risk Assessment & PPE Matrix

This matrix moves beyond generic advice, tailoring protection to the compound's physical state (likely a static-prone electrostatic powder) and its solution behavior.

Personal Protective Equipment (PPE) Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile (0.11 mm min) Sufficient for dry powder. The solid is unlikely to permeate nitrile rapidly without a solvent carrier.
Hand Protection (Solution) Double Gloving / Laminate When dissolved in DCM or THF (common solvents for this ligand), the solvent drives permeation. The lipophilic t-butyl group facilitates skin absorption once the barrier is breached.
Eye Protection Chemical Splash Goggles Critical: Safety glasses are insufficient. Picolinic acid dust is acidic and abrasive; if it enters the eye, it reacts with lacrimal fluid to create a localized acidic environment, risking corneal opacity.
Respiratory Fume Hood (Primary) Engineering controls are mandatory. If weighing outside a hood is unavoidable, use a P100 particulate respirator (NIOSH) or FFP3 (EN).
Body Protection Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure to dust.
Operational Protocol: Handling & Synthesis

Safety is not just what you wear; it is how you move.

Phase A: Weighing & Transfer (The High-Risk Step)

The tert-butyl group makes this powder "fluffy" and prone to static charge. Static discharge can scatter the powder, leading to inhalation or surface contamination.

  • Engineering Control: Operate inside a chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before dispensing.

  • Transfer Technique:

    • Do not dump the powder.

    • Tap the spatula gently against the weigh boat.

    • Senior Scientist Tip: If the powder clings to the spatula (static), wipe the spatula with a Kimwipe dampened in Ethanol (outside the reagent bottle) to discharge it before the next scoop.

Phase B: Solubilization & Reaction

Once in solution, the risk shifts from inhalation to permeation.

  • Solvent Selection: This ligand is likely soluble in Chlorinated solvents (DCM, Chloroform) or Ethers (THF).

  • Permeation Guard: If using DCM, standard nitrile gloves degrade in <5 minutes. Immediately replace gloves upon any splash contact.

  • Heating: If refluxing, ensure the condenser is vented to a scrubber or hood exhaust. Picolinic acid derivatives can sublime or degrade into irritating pyridinic vapors at high temperatures [2].

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE.

SafetyWorkflow Start Start: Handling 4-(4-t-Butylphenyl)picolinic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution StaticRisk Risk: Static & Dust Inhalation Solid->StaticRisk ControlSolid Action: Use Anti-Static Gun Work in Fume Hood StaticRisk->ControlSolid PPE_Solid PPE: Nitrile Gloves + Goggles ControlSolid->PPE_Solid Disposal Disposal: Solid Acid Waste Stream PPE_Solid->Disposal PermRisk Risk: Skin Permeation (Lipophilic) Solution->PermRisk ControlSol Action: Check Solvent Breakthrough (e.g., DCM < 5 mins) PermRisk->ControlSol PPE_Sol PPE: Double Glove / Silver Shield ControlSol->PPE_Sol PPE_Sol->Disposal

Caption: Decision logic for PPE selection based on physical state, highlighting the shift from inhalation risk (solid) to permeation risk (solution).

Emergency & Disposal Procedures
Spill Management
  • Dry Powder Spill:

    • Do NOT use a brush/dustpan (generates dust).

    • Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up. This prevents aerosolization.[2][3]

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with soap and water (picolinic acids are soluble in basic aqueous solutions).

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes .[2][4][5][6][7] Time is critical to prevent acidic etching of the cornea [3].

  • Skin Contact: Wash with soap and water.[2][3][4][5][8][9][10][11] Do not use alcohol/solvents to clean skin, as this may enhance absorption of the lipophilic tail.

Disposal
  • Categorization: Segregate as Solid Organic Acid or Hazardous Chemical Waste .

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as pyridine derivatives can form unstable N-oxides or react exothermically.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2025).[2][4] Safety Data Sheet: Picolinic Acid. (General hazard data for picolinic acid derivatives).

  • TCI Chemicals. (2023).[8] Safety Data Sheet: Pyridine-2-carboxylic Acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.